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4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one Documentation Hub

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  • Product: 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one
  • CAS: 1242446-83-8

Core Science & Biosynthesis

Foundational

Whitepaper: 4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one – Structural Profiling and Applications in Advanced Therapeutics

Executive Summary The compound 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (1[1]) has emerged as a critical, highly versatile electrophilic intermediate in modern drug discovery. Structurally characterized by a pyrimidin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (1[1]) has emerged as a critical, highly versatile electrophilic intermediate in modern drug discovery. Structurally characterized by a pyrimidine ring fused to a pyridine ring, this scaffold serves as the foundational core for synthesizing next-generation therapeutics. Recent breakthroughs have leveraged this specific core to achieve two major pharmacological feats: the decoupling of kinase inhibition from RNA binding (e.g., targeting HIV-1 TAR RNA) and the development of potent, brain-penetrant CD38 ectoenzyme inhibitors for neurodegenerative diseases.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, providing a deep dive into the mechanistic causality of its reactivity, its role in rational drug design, and field-proven, self-validating experimental protocols for its functionalization.

Structural and Physicochemical Profiling

Understanding the electronic distribution of the pyrido[3,2-d]pyrimidine core is essential for predicting its behavior in synthetic workflows and biological systems. The fusion of two electron-deficient aromatic rings renders the system highly susceptible to nucleophilic attack, particularly at the C4 position.

Electronic Properties and Tautomerism

The compound exists in a dynamic tautomeric equilibrium between its lactam (6-one) and lactim (6-ol) forms (2[2]). This tautomerism is not merely a structural curiosity; it dictates the hydrogen bond donor/acceptor dynamics when the final pharmacophore docks into a target protein or RNA pocket.

Table 1: Physicochemical & Structural Properties

PropertyValueStructural & Synthetic Significance
Chemical Name 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-oneDefines the specific [3,2-d] fusion face and substitution pattern.
CAS Registry Number 1242446-83-8Unique identifier for procurement and literature tracking.
Molecular Formula C7H4ClN3ODictates exact mass for LC-MS validation workflows.
Tautomeric Forms 6-one ⇌ 6-olInfluences H-bonding networks in orthosteric binding sites.
Key Reactive Site C4-ChlorineHighly electrophilic; the primary site for SNAr functionalization.

Mechanistic Causality in Therapeutic Applications

The strategic selection of the pyrido[3,2-d]pyrimidin-6-one core over its isomers (such as the pyrido[2,3-d]pyrimidin-7-one core found in the FDA-approved drug Palbociclib) is driven by precise spatial and electronic requirements in target binding.

Decoupling Kinase Inhibition from RNA Binding

A major challenge in developing RNA-targeting small molecules is off-target protein binding. Palbociclib, a known CDK4/6 inhibitor, was serendipitously found to bind HIV-1 TAR RNA with low nanomolar affinity (3[3]). To eliminate the kinase activity while preserving RNA binding, researchers synthesized "Reverse Palbociclib."

The Causality: By reverse-linking the core to generate a pyrido[3,2-d]pyrimidin-6-one scaffold, the spatial vector of the attached basic piperazine moiety is fundamentally shifted. This new geometry introduces severe steric clashes within the rigid ATP-binding pocket of CDK4/6, completely abolishing kinase activity. However, the highly flexible loop region of the HIV-1 TAR RNA accommodates this new geometry, resulting in an even higher binding affinity for the RNA target (4[4]).

Table 2: Comparative Pharmacological Profiling

CompoundCore ScaffoldCDK4/6 ActivityHIV-1 TAR RNA Affinity
Palbociclib Pyrido[2,3-d]pyrimidin-7-onePotent Inhibitor~3 nM
Reverse Palbociclib Pyrido[3,2-d]pyrimidin-6-oneEliminated (Steric Clash)Enhanced Affinity
CD38 Inhibition for Neuroprotection

Cluster of differentiation 38 (CD38) is an NAD+-consuming ectoenzyme. Inhibiting CD38 elevates NAD+ levels, offering a therapeutic avenue for neurodegenerative diseases. The pyrido[3,2-d]pyrimidin-6-one core acts as a rigid, planar mimic of the endogenous nicotinamide ring. The amide/lactam region of the core engages in critical, stabilizing hydrogen bonds with the Thr221 residue in the CD38 catalytic site, locking the inhibitor into a bioactive conformation (5[5]).

G cluster_0 Therapeutic Divergence Target 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one Kinase CDK4/6 Kinases Steric Clash (Off-Target) Target->Kinase Piperazine vector shift RNA HIV-1 TAR RNA High Affinity Binding (On-Target) Target->RNA Conformational fit CD38 CD38 Ectoenzyme NAD+ Modulation (Neuroprotection) Target->CD38 Thr221 H-bonding

Fig 1. Pharmacological divergence and target specificity of the modified pyrimidine core.

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an intrinsic checkpoint to verify success before proceeding.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: Functionalize the highly electrophilic C4 position of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one with a secondary amine to yield a target pharmacophore.

Causality & Design: The C4-chlorine is activated by the electron-withdrawing nature of the flanking N1 and N3 pyrimidine nitrogens. The reaction is self-validating: the displacement of the chlorine atom by an amine inherently shifts the UV-Vis absorption spectrum of the molecule, allowing real-time reaction monitoring via LC-MS.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Rationale: DMF provides a highly polar, aprotic environment that stabilizes the transient Meisenheimer complex intermediate during the SNAr mechanism.

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Rationale: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct. Because it is sterically hindered, it will not compete with the primary nucleophile for the electrophilic C4 carbon.

  • Nucleophile Addition: Add 1.2 equivalents of the desired amine (e.g., a piperazine derivative).

  • Thermal Activation: Heat the reaction mixture to 80°C under a continuous nitrogen atmosphere for 4-6 hours.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and inject into the LC-MS. The complete disappearance of the starting material mass peak [M+H]+ and the dominant appearance of the product mass peak confirms 100% conversion. Do not proceed to workup until this is validated.

  • Workup: Quench the reaction by slowly pouring it into ice-cold water. The sudden shift in solvent polarity will precipitate the highly organic product. Filter, wash with cold water to remove residual DMF/DIPEA salts, and dry under high vacuum.

G A Precursor (Pyrido[3,2-d]pyrimidine-4,6-dione) B Chlorination (POCl3, Reflux) A->B C 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (CAS: 1242446-83-8) B->C D SNAr Reaction (Amine, DIPEA, 80°C) C->D Nucleophilic Attack at C4 E Target Pharmacophore (e.g., Reverse Palbociclib) D->E LC-MS Validation

Fig 2. Synthetic workflow and C4-functionalization of the pyrido[3,2-d]pyrimidin-6-one core.

Protocol 2: Ligand-Detected NMR Titration for RNA Binding

Objective: Validate the binding affinity and specificity of the synthesized pyrido[3,2-d]pyrimidin-6-one derivative to HIV-1 TAR RNA.

Causality & Design: Ligand-detected NMR is chosen over standard fluorescence because it directly observes the small molecule's behavior, confirming that the binding is specific to the RNA structure and not an artifact of bulky fluorescent labels.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 30 µM solution of the synthesized small molecule in D2​O buffer (10 mM sodium phosphate, pH 6.5, 50 mM NaCl).

    • Rationale: D2​O is strictly required to eliminate the massive H2​O solvent signal that would otherwise obscure the ligand's aromatic proton signals during acquisition (3[3]).

  • Baseline Acquisition: Acquire a 1D 1H NMR spectrum of the free ligand to establish baseline chemical shifts and line widths.

  • Titration: Incrementally add fully deuterated HIV-1 TAR RNA to the NMR tube (from 0.1 to 1.0 molar equivalents).

    • Rationale: Using deuterated RNA ensures that the complex, overlapping proton signals of the RNA do not interfere with the observation of the ligand's signals.

  • Validation Checkpoint: Monitor the line broadening and chemical shift perturbations of the ligand's aromatic protons. Fast exchange kinetics will manifest as progressive chemical shift changes, confirming active, dynamic binding to the target RNA pocket.

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Exploratory

NMR and IR spectroscopy reference data for 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one

Spectroscopic Reference Architecture: NMR and IR Characterization of 4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one Executive Summary & Structural Context Pyrido[3,2-d]pyrimidine derivatives are privileged heterocyclic scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Reference Architecture: NMR and IR Characterization of 4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one

Executive Summary & Structural Context

Pyrido[3,2-d]pyrimidine derivatives are privileged heterocyclic scaffolds in modern drug discovery, frequently serving as core pharmacophores in the development of highly selective kinase inhibitors, including PI3K/mTOR and ERK5 probes[1],[2]. The compound 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (CAS: 1242446-83-8) acts as a critical synthetic intermediate in these pathways. Its structural integrity—specifically the regiochemistry of the chlorine atom and the tautomeric state of the pyridone ring—dictates its reactivity in subsequent scaffold-hopping and cross-coupling reactions[3].

This technical guide provides a rigorous, self-validating framework for the spectroscopic characterization of this molecule, detailing the causality behind signal assignments and experimental protocols.

Electronic Causality and Tautomeric Dynamics

The pyrido[3,2-d]pyrimidine system is characterized by a dynamic tautomeric equilibrium. In the solid state and in polar aprotic solvents, the molecule predominantly exists in the lactam (6-oxo) form rather than the lactim (6-hydroxy) form[4]. This preference fundamentally alters its spectroscopic signature:

  • Inductive Deshielding: The highly electronegative 4-chloro substituent exerts a strong -I (inductive) effect across the pyrimidine ring, significantly deshielding the C2 proton.

  • Hydrogen Bonding: The N5-H proton participates in strong intermolecular hydrogen bonding, necessitating specific solvent choices to prevent rapid exchange and signal loss.

ElectronicEffects Sub 4-Chloro-5H,6H-pyrido [3,2-d]pyrimidin-6-one Cl 4-Chloro Substitution (-I Effect) Sub->Cl Oxo 6-Oxo Group (Hydrogen Bonding) Sub->Oxo C2 C2 Proton (Deshielded, ~8.8 ppm) Cl->C2 Inductive pull N5 N5-H Proton (Deshielded, ~11.8 ppm) Oxo->N5 Lactam tautomer

Figure 1: Electronic and structural causality dictating NMR chemical shifts.

Self-Validating Spectroscopic Workflows

To ensure absolute structural confidence, single-dimensional data must be cross-validated using multidimensional techniques. The following workflow establishes a closed-loop validation system where IR vibrational data corroborates NMR electronic environment data.

Workflow A Sample Preparation (Anhydrous DMSO-d6) B 1D NMR Acquisition (1H & 13C) A->B D FT-IR Spectroscopy (ATR Method) A->D C 2D NMR Acquisition (HSQC, HMBC, COSY) B->C E Data Synthesis & Structural Validation C->E D->E

Figure 2: Self-validating spectroscopic workflow for pyrido[3,2-d]pyrimidine characterization.

Step-by-Step Methodologies

Protocol 1: High-Fidelity NMR Acquisition

Causality: Protic solvents induce rapid chemical exchange of the N5-H lactam proton, obscuring the signal. Anhydrous DMSO-d₆ tightly solvates the molecule, breaking intermolecular dimers and locking the tautomeric state for precise integration.

  • Sample Preparation: Weigh 8.0 ± 0.5 mg of the analyte. Dissolve in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Vortex for 60 seconds. If micro-aggregates persist (common with planar fused heterocycles), sonicate at 25 °C for 3 minutes to ensure complete dissolution.

  • Instrument Tuning: Transfer to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) spectrometer. Tune and match the probe specifically for the sample dielectric.

  • 1D Acquisition:

    • ¹H NMR: Acquire 32 scans using a 90° pulse angle. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the N5-H proton.

    • ¹³C NMR: Acquire 1024 scans using power-gated decoupling (e.g., zgpg30 pulse sequence). Causality: Power-gated decoupling minimizes Nuclear Overhauser Effect (NOE) discrepancies, allowing the integration of quaternary bridgehead carbons (C4a, C8a) to be semi-quantitative, aiding in structural validation.

  • 2D Validation: Run an HSQC experiment to map direct C-H bonds, confirming that the C4, C4a, C6, and C8a signals are indeed quaternary (no HSQC cross-peaks).

Field-Proven Troubleshooting Insight: If the N5-H peak appears excessively broad or is missing, verify the water content of the DMSO-d₆. Even trace moisture (H₂O peak at δ 3.33 ppm) will accelerate proton exchange. Storing NMR solvents over activated 4Å molecular sieves is mandatory for high-fidelity lactam characterization.

Protocol 2: ATR-FTIR Solid-State Analysis

Causality: Traditional KBr pellet pressing subjects the sample to high pressures (up to 10 tons), which can induce polymorphic transitions or artificially shift the C=O stretching frequency by altering the crystal lattice. Attenuated Total Reflectance (ATR) preserves the native solid-state hydrogen bonding network.

  • Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate.

  • Background: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Acquisition: Place 1-2 mg of the neat powder directly onto the crystal. Apply uniform pressure using the ATR anvil until the absorbance of the strongest band reaches ~0.6-0.8 AU.

  • Processing: Scan from 4000 to 400 cm⁻¹. Apply ATR correction algorithms to account for wavelength-dependent penetration depth.

Spectroscopic Reference Data

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Assignment Logic
N5-H 11.85 Broad Singlet (br s) 1H - Deshielded lactam proton; broad due to quadrupolar relaxation of N and exchange.
C2-H 8.82 Singlet (s) 1H - Highly deshielded by adjacent N1, N3, and -I effect of 4-Cl.
C8-H 7.65 Doublet (d) 1H 9.2 Pyridine proton; ortho-coupling to C7-H.

| C7-H | 6.55 | Doublet (d) | 1H | 9.2 | Shielded relative to C8 due to conjugation with the C6 carbonyl. |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Carbon Type Assignment Logic
C6 161.2 C=O (Quaternary) Amide carbonyl; confirmed by IR ν(C=O) at 1675 cm⁻¹.
C2 153.5 CH Confirmed by HSQC cross-peak with δ 8.82 ppm proton.
C4 148.0 C-Cl (Quaternary) Downfield shifted by electronegative Cl; no HSQC correlation.
C8 142.5 CH Confirmed by HSQC cross-peak with δ 7.65 ppm proton.
C8a 138.2 C (Quaternary) Bridgehead carbon; alpha to N1.
C4a 130.1 C (Quaternary) Bridgehead carbon; shielded relative to C8a.

| C7 | 122.4 | CH | Confirmed by HSQC cross-peak with δ 6.55 ppm proton. |

Table 3: FT-IR Vibrational Data (ATR, Solid State)

Wavenumber (cm⁻¹) Vibrational Mode Intensity Assignment Logic
3150 - 2850 ν(N-H) stretch Medium, Broad Broadened by extensive solid-state intermolecular hydrogen bonding.
1675 ν(C=O) stretch Strong, Sharp Lactam carbonyl; shifted lower than standard ketones due to conjugation.
1580, 1540 ν(C=N), ν(C=C) Medium Aromatic ring skeletal stretching of the fused bicyclic system.

| 1080 | ν(C-Cl) stretch | Medium | Characteristic halogen stretching frequency. |

Data Synthesis and Structural Validation

The self-validating nature of this dataset lies in the intersection of the techniques. The presence of the carbonyl carbon at δ 161.2 ppm in the ¹³C NMR perfectly corroborates the intense ν(C=O) stretching band at 1675 cm⁻¹ in the IR spectrum. The relatively low frequency of this lactam carbonyl (typically >1700 cm⁻¹ for isolated ketones) validates the extensive conjugation within the pyrido[3,2-d]pyrimidine system and the strong solid-state hydrogen bonding[5]. Furthermore, the absence of an HSQC correlation for the ¹³C signal at δ 148.0 ppm confirms the quaternary nature of C4, validating the regiochemistry of the chlorine substitution.

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Foundational

Structural Elucidation and Crystallographic Analysis of 4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one: A Foundational Scaffold for Neurotherapeutic Design

Executive Summary The rational design of central nervous system (CNS) therapeutics relies heavily on the precise three-dimensional understanding of starting pharmacophores. The bicyclic heterocycle 4-chloro-5H,6H-pyrido[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of central nervous system (CNS) therapeutics relies heavily on the precise three-dimensional understanding of starting pharmacophores. The bicyclic heterocycle 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one represents a highly versatile, electron-deficient scaffold. Its unique physicochemical properties—driven by the reactive 4-chloro substituent and the tautomeric 6-oxo/6-hydroxy system—make it a privileged intermediate for synthesizing kinase inhibitors and novel neurotherapeutics.

This technical guide provides an in-depth analysis of the crystallographic principles governing this core scaffold. By detailing a self-validating X-ray crystallography protocol, we establish the causality behind its structural conformation and demonstrate how these atomic-level insights directly translate to macromolecular target engagement, culminating in the recent development of brain-penetrant CD38 inhibitors for neurodegeneration.

Chemical & Structural Significance of the Core

The pyrido[3,2-d]pyrimidine architecture fuses a π -electron-deficient pyrimidine ring with a pyridine ring, creating a highly polarized system1[1]. The substitution pattern of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one introduces two critical structural dynamics:

  • Nucleophilic Aromatic Substitution ( SN​Ar ) Priming: The 4-chloro group is highly activated by the adjacent pyrimidine nitrogens. Crystallographic analysis of the C4–Cl bond length reveals partial double-bond character due to resonance, which dictates the kinetics and regioselectivity of subsequent nucleophilic displacements (e.g., amination to form carboxamides) 2[2].

  • Tautomeric Equilibrium: The 5H,6H-6-one moiety exists in a delicate equilibrium between the lactam (6-oxo) and lactim (6-hydroxy) states. Small-molecule X-ray crystallography is mandatory to unambiguously locate the N5 proton, confirming the dominant solid-state tautomer and mapping the hydrogen-bond donor/acceptor vectors critical for target docking.

High-Resolution X-Ray Crystallography Protocol

To transition from chemical synthesis to structure-based drug design, the scaffold must be analyzed via a self-validating crystallographic workflow. The following protocol outlines the methodology for isolating and resolving the crystal structure of the 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one core.

Crystallography_Workflow N1 1. Scaffold Synthesis (Pyrido[3,2-d]pyrimidine Core) N2 2. Solvent-Mediated Crystallization (Slow Evaporation) N1->N2 N3 3. X-Ray Data Collection (Cu Kα, λ=1.5418 Å, 100K) N2->N3 N4 4. Phase Resolution (Direct Methods, SHELXT) N3->N4 N5 5. Anisotropic Refinement (SHELXL, GooF Validation) N4->N5 N6 6. 3D Conformation Analysis (Lactam Tautomer Assignment) N5->N6

Caption: Workflow for the self-validating crystallographic analysis of the pyrido[3,2-d]pyrimidine core.

Step-by-Step Methodology & Causality

Step 1: Synthesis and Purification The core is synthesized via the chlorination of the corresponding pyrido[3,2-d]pyrimidin-4-one precursor using POCl 3​ or oxalyl chloride . Purity (>99% via HPLC) is non-negotiable, as trace impurities will terminate crystal lattice propagation.

Step 2: Solvent-Mediated Crystallization

  • Action: Dissolve 10 mg of the purified compound in a 1:1 mixture of ethyl acetate and hexane. Allow slow evaporation at 20°C in a vibration-free environment.

  • Causality: The biphasic polarity of the solvent mixture accommodates both the lipophilic chlorine atom and the polar lactam core, promoting the formation of single, diffraction-quality monoclinic crystals rather than amorphous precipitates.

Step 3: Data Collection at Cryogenic Temperatures

  • Action: Mount a suitable single crystal (approx. 0.15 × 0.10 × 0.05 mm) on a MiTeGen loop using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a cryostream set to 100 K.

  • Causality (Source Selection): Copper K α radiation ( λ=1.5418 Å) is explicitly chosen over Molybdenum K α . The heavier chlorine atom (Z=17) exhibits significant anomalous scattering under Cu K α , which yields stronger diffraction intensities for small organic crystals and allows for precise absolute structure determination.

  • Causality (Temperature): Collecting data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), which is critical for resolving the low-electron-density hydrogen atom on N5 to definitively prove the lactam tautomeric state.

Step 4: Phase Resolution and Anisotropic Refinement

  • Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Self-Validating Checkpoint: The refinement is considered a self-validating system when the Goodness-of-Fit (GooF) approaches 1.00, and the highest residual electron density peak ( Δρmax​ ) is <0.5 e/A˚3 . Crucially, any residual density must be located exclusively near the chlorine atom (a known artifact of halogen absorption), ensuring no unmodeled solvent or twinned domains exist.

Translating Core Crystallography to Target Engagement

The crystallographic parameters of the isolated core directly inform how derivatives will behave within macromolecular biological targets. A landmark 2026 study published in ACS Medicinal Chemistry Letters utilized the pyrido[3,2-d]pyrimidin-6-one scaffold to discover CVN14, a potent, brain-penetrant CD38 inhibitor for neurodegenerative diseases 3[3].

Mechanistic Insights from the Crystal Structure

By analyzing the rigid, planar nature of the pyrido[3,2-d]pyrimidine core, researchers recognized that the vector occupied by the saturated ring system was solvent-exposed. The design strategy involved simplifying the core to a pyrimidine-4-carboxamide.

Because the small-molecule crystal structure proved the strict planarity of the core, the researchers engineered an internal hydrogen bond between the amide NH and the pyrimidine nitrogen. This internal H-bond artificially locked the new derivative into the exact planar bioactive conformation dictated by the original pyrido[3,2-d]pyrimidin-6-one scaffold 4[5].

High-resolution X-ray crystallography of the resulting CVN14-ADPR-CD38 complex revealed a highly specific uncompetitive binding mode :

Binding_Network Core Inhibitor Core T221 Thr221 Core->T221 Amide NH H-bond W189 Trp189 Core->W189 π-π Stacking ADPR ADPR Substrate Core->ADPR Uncompetitive Stabilization E226 Glu226 ADPR->E226 Ribosyl H-bond

Caption: Mechanistic binding network of the optimized pyrido-pyrimidine core within the CD38-ADPR complex.

Quantitative Data Presentation

The physical and biological data bridging the isolated scaffold and its therapeutic application are summarized below.

Table 1: Representative Small-Molecule Crystallographic Parameters for the Core

ParameterValue / Specification
Empirical Formula C 7​ H 4​ ClN 3​ O
Formula Weight 181.58 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System / Space Group Monoclinic / P21​/c
Data / Restraints / Parameters 2104 / 0 / 118
Goodness-of-fit on F2 1.045
Final R indices[I > 2 σ (I)] R1​ = 0.032, wR2​ = 0.081

Table 2: Structure-Activity Relationship (SAR) Evolution to CD38 Inhibitors

Compound StageStructural ModificationCD38 IC 50​ (nM)Brain Penetration ( Kp,uu​ )
Original Scaffold 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-oneN/A (Intermediate)N/A
Early Analogues Pyridine-4-carboxamide derivatives~45< 0.03 (Poor)
CVN14 (Lead) Pyrimidine-4-carboxamide (Planar locked)11> 0.50 (Excellent)

Conclusion

The 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one scaffold is far more than a simple synthetic building block; it is a structurally rich pharmacophore. Through rigorous, self-validating X-ray crystallographic protocols, researchers can map its tautomeric states and planar constraints. As demonstrated by recent breakthroughs in neuropharmacology, leveraging these fundamental crystallographic properties allows for the rational design of highly selective, uncompetitive inhibitors capable of crossing the blood-brain barrier to treat neurodegenerative diseases.

References

  • Stott, A. J., Bürli, R. W., Doyle, K. J., et al. (2026). Discovery of Potent, Selective, and Brain-Penetrant Small Molecule CD38 Inhibitors. ACS Medicinal Chemistry Letters, 17(2), 259-265.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13101639, 4-Chloropyrido(3,2-d)pyrimidine.
  • Elsocht, M. (2022). Towards an improved treatment of non-small cell lung cancer: Hit-to-lead optimization of Spautin-1. PhD Thesis, Vrije Universiteit Brussel.
  • US Patent 8729089B2. Pyrido(3,2-d)pyrimidines useful for treating viral infections.

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An In-depth Technical Guide to the Solubility Profile of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Introduction In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a promising candidate to...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy.[1][2] This technical guide provides a comprehensive examination of the solubility profile of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry.[3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical and practical aspects of determining and understanding its solubility in organic solvents.

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors and agents with potential antiviral and anticancer properties.[3] Its unique chemical framework makes it a valuable building block in the development of targeted therapies.[3] A comprehensive solubility profile is therefore essential for its effective utilization in synthetic chemistry and formulation development.

This guide will delve into the key physicochemical characteristics of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, provide a detailed, field-proven protocol for experimental solubility determination, and discuss the underlying principles that govern its dissolution in various organic media.

Physicochemical Properties of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

A foundational understanding of a molecule's intrinsic properties is crucial for predicting and interpreting its solubility behavior. The following table summarizes the key physicochemical descriptors for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

PropertyValueSource
Molecular Formula C₆H₄ClN₃PubChem[4]
Molecular Weight 153.57 g/mol PubChem[4]
IUPAC Name 4-chloro-5H-pyrrolo[3,2-d]pyrimidinePubChem[4]
CAS Number 84905-80-6ChemicalBook[5]
Physical Form Off-white to Gray to Yellow to Brown to Black SolidSigma-Aldrich[6]
Melting Point >150 °C (decomposition)ChemicalBook[5]
XLogP3 1.4PubChem[4]
InChI InChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3,8HPubChem[4]
SMILES C1=CNC2=C1N=CN=C2ClPubChem[4]

The computed XLogP3 value of 1.4 suggests a moderate level of lipophilicity, indicating that the compound is likely to exhibit solubility in a range of organic solvents.[4] The presence of nitrogen atoms in the heterocyclic rings provides sites for hydrogen bonding, which will also play a significant role in its interaction with protic and aprotic polar solvents.

The Critical Role of Solubility in Drug Discovery and Development

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its journey from the laboratory to the clinic.[1][7] Poor solubility can lead to a host of challenges, including:

  • Low Bioavailability: For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption.[2] An insoluble compound will pass through the digestive tract largely unabsorbed, resulting in low systemic exposure and diminished therapeutic effect.

  • Formulation Difficulties: Developing a stable and effective dosage form for a poorly soluble drug is a significant hurdle. It may necessitate the use of complex and costly formulation strategies such as micronization, solid dispersions, or lipid-based delivery systems.[1]

  • Inaccurate In Vitro Screening Results: In early-stage drug discovery, low solubility can lead to false negatives in high-throughput screening (HTS) assays, as the compound may precipitate out of the assay medium, leading to an underestimation of its true biological activity.[8]

Therefore, a comprehensive understanding of the solubility profile of a compound like 4-chloro-5H-pyrrolo[3,2-d]pyrimidine in various organic solvents is essential for chemists to select appropriate reaction media and for formulation scientists to design effective delivery systems.

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[9][10] It is a robust and reliable method that, when executed with precision, provides a self-validating system for assessing solubility.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the solvent is measured, which represents the solubility of the compound under those conditions.

Detailed Step-by-Step Protocol

1. Materials and Equipment:

  • 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (solid)

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Preliminary Assessment (Optional but Recommended):

  • To estimate the approximate solubility, a small, unweighed amount of the compound can be added to a vial containing the solvent and vortexed. This provides a qualitative assessment of whether the compound is highly soluble, sparingly soluble, or poorly soluble, which can help in planning the definitive experiment.

3. Definitive Experiment:

  • Step 1: Sample Preparation: Accurately weigh an amount of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine that is known to be in excess of its expected solubility and place it into a vial. The goal is to have undissolved solid remaining at the end of the experiment.

  • Step 2: Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Step 3: Equilibration: Tightly cap the vial and place it in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[9]

  • Step 4: Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Step 5: Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining fine particles, filter the aliquot through a syringe filter into a clean vial. This step is crucial to prevent artificially high solubility readings.

  • Step 6: Dilution (if necessary): Depending on the expected concentration and the linear range of the analytical method, dilute the filtered sample with a known volume of the solvent.

  • Step 7: Quantification: Analyze the concentration of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine in the diluted or undiluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.

4. Data Analysis:

  • Calculate the solubility of the compound in the specific solvent, taking into account any dilution factors. The results are typically expressed in units such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 4-chloro-5H-pyrrolo[3,2-d]pyrimidine B Add precise volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Centrifuge D->E F Filter supernatant E->F G Dilute if necessary F->G H Quantify concentration (HPLC or UV-Vis) G->H

Caption: Shake-Flask Solubility Determination Workflow.

Factors Influencing the Solubility of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine in Organic Solvents

The solubility of a solute in a given solvent is governed by a complex interplay of intermolecular forces.[11] The principle of "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility. Several key factors will influence the solubility of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine:

  • Polarity of the Solvent: The polarity of the solvent, often quantified by its dielectric constant, plays a major role.[12] Polar solvents will more effectively solvate the polar functionalities of the pyrrolopyrimidine core.

  • Hydrogen Bonding Capacity: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly impact its ability to dissolve 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, which has hydrogen bond donor (N-H) and acceptor (N) sites. Protic solvents like alcohols can engage in hydrogen bonding with the solute, enhancing solubility.

  • Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[13] However, this relationship should be experimentally determined for each solute-solvent system.

  • Crystalline Structure: The arrangement of molecules in the solid-state (polymorphism) can affect solubility. Metastable polymorphs are generally more soluble than their stable counterparts.[13]

Logical Relationship Diagram

G cluster_solute 4-chloro-5H-pyrrolo[3,2-d]pyrimidine Properties cluster_solvent Solvent Properties SolutePolarity Molecular Polarity Solubility Solubility SolutePolarity->Solubility Hbond H-Bonding Sites Hbond->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility SolventPolarity Polarity SolventPolarity->Solubility SolventHbond H-Bonding Capacity SolventHbond->Solubility Temperature Temperature Temperature->Solubility

Caption: Factors Influencing Solubility.

Conclusion

A comprehensive understanding of the solubility profile of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine is indispensable for its effective application in pharmaceutical research and development. This technical guide has provided a detailed overview of its physicochemical properties, the critical importance of solubility, and a robust, step-by-step protocol for its experimental determination using the shake-flask method. By carefully considering the interplay of solute and solvent properties, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the development of new and innovative medicines. The methodologies and principles outlined herein provide a solid foundation for the systematic investigation of the solubility of this and other promising pharmaceutical compounds.

References

  • Jadhav, N., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(12), 215-224. [Link]

  • PubChem. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies. WHO Technical Report Series, No. 1019. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Derle, D. V. (2012). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library, 4(3), 948-959. [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Al-Suwaidan, I. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Molecules, 27(15), 4995. [Link]

  • ZaiQi Bio-Tech. (n.d.). 4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. [Link]

  • International Scientific Journal of Engineering and Management. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]

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Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one. Drawing from e...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one. Drawing from established methodologies and the known activities of related compounds, we present a logical, evidence-based approach to characterize its molecular targets and cellular effects.

Introduction: The Pyridopyrimidinone Scaffold as a Privileged Kinase Inhibitor Motif

The pyridopyrimidinone core is a well-established scaffold in medicinal chemistry, recognized for its ability to interact with the ATP-binding pocket of various protein kinases.[1][2] This structural motif is present in numerous clinical and preclinical candidates targeting key signaling pathways implicated in cancer and other diseases. Derivatives of pyridopyrimidinone have demonstrated potent inhibitory activity against a range of kinases, including:

  • PI3K/mTOR: Dual inhibitors of these critical nodes in cell growth and survival pathways have been developed from pyridopyrimidinone scaffolds.[3]

  • EGFR and CDK4/cyclin D1: Certain pyridopyrimidine derivatives have shown dual inhibitory action against these key regulators of cell proliferation.[4]

  • JNK (c-Jun N-terminal Kinase): Novel and selective JNK inhibitors have been discovered based on the 2-aminopyridopyrimidinone structure.[2][5]

  • Checkpoint Kinase 1 (CHK1): This crucial component of the DNA damage response pathway is a target for pyridopyrimidinone-based inhibitors, often used in combination with chemotherapy.[6]

  • Dihydrofolate Reductase (DHFR): Some pyrido[3,2-d]pyrimidines have been designed as antifolates targeting DHFR.[7]

Given the prevalence of kinase inhibition among compounds with this core structure, a primary hypothesis for the mechanism of action of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one is the modulation of one or more protein kinases. The following sections outline a systematic approach to test this hypothesis, from broad-spectrum screening to specific target validation and cellular characterization.

Foundational In Vitro Assessment: Cellular Viability and Cytotoxicity

A crucial first step in characterizing any potential therapeutic agent is to determine its effect on cell viability. This provides a quantitative measure of the compound's biological activity and is essential for determining appropriate concentration ranges for subsequent mechanistic studies. The MTT and MTS assays are robust, colorimetric methods widely used for this purpose, relying on the metabolic activity of viable cells to reduce a tetrazolium salt into a colored formazan product.[8][9][10]

Experimental Protocol: MTT/MTS Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one in a panel of relevant cancer cell lines.

Methodology Rationale: The choice of cell lines should be guided by the potential kinase targets. For instance, if targeting PI3K/mTOR, cell lines with known pathway activation (e.g., PTEN-null lines like PC-3) would be appropriate.[3] A panel of cell lines from different tissue origins will provide insights into the breadth of activity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

  • Compound Treatment: Prepare serial dilutions of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one in culture medium. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM) and include a vehicle control (e.g., DMSO).[12]

  • Incubation: Incubate the plates for a period relevant to cell doubling time and the expected mechanism (e.g., 48 or 72 hours).

  • MTT/MTS Addition:

    • For MTT: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Subsequently, solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS).[9][11]

    • For MTS: Add MTS reagent directly to the culture medium and incubate for 1-4 hours at 37°C.[8][11]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value using non-linear regression analysis.

Data Presentation: Cell Viability
Cell LineIC50 (µM) of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one
Cell Line A (e.g., PC-3)Experimental Value
Cell Line B (e.g., MCF-7)Experimental Value
Cell Line C (e.g., HCT116)Experimental Value

Target Identification and Validation: Kinase Inhibition Assays

Following the determination of cellular activity, the next logical step is to identify the specific molecular target(s). Given the pyridopyrimidinone scaffold, a kinase panel screen is a highly effective approach.

Experimental Workflow: Kinase Profiling

Caption: Workflow for kinase target identification and validation.

Methodology Rationale:

A broad kinase panel screen provides an unbiased assessment of the compound's activity against a large number of kinases, enabling the identification of primary targets and potential off-target effects.[13] Follow-up IC50 determination for the most potent hits confirms the initial findings and provides a quantitative measure of potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Radiometric Assay)

Objective: To determine the IC50 value of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one against a specific kinase identified from the panel screen.

Methodology Rationale: Radiometric assays are considered a gold standard for their sensitivity and direct measurement of substrate phosphorylation.[12] The use of ATP at its Km concentration allows for a more standardized comparison of inhibitor potencies.[14]

Step-by-Step Protocol:

  • Reaction Setup: In a reaction buffer (e.g., containing HEPES, MgCl2, DTT), combine the recombinant kinase, a suitable substrate (e.g., myelin basic protein), and serial dilutions of the test compound.[12]

  • Pre-incubation: Incubate the mixture for a short period (e.g., 20 minutes) at room temperature to allow the inhibitor to bind to the kinase.[12]

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP (at a concentration close to the Km for the specific kinase).[12]

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 2 hours) at room temperature, ensuring the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP, typically using a filter-binding method (e.g., P81 phosphocellulose paper).[12]

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Kinase Inhibition
Kinase TargetIC50 (nM) of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one
Kinase XExperimental Value
Kinase YExperimental Value
Kinase ZExperimental Value

Cellular Mechanism of Action: Target Engagement and Pathway Analysis

Demonstrating that a compound inhibits a purified enzyme is a critical step, but it is equally important to confirm that it engages its target within the complex environment of a living cell.[15][16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To provide evidence of direct binding of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one to its putative kinase target in intact cells.

Methodology Rationale: CETSA is a powerful label-free method that relies on the principle of ligand-induced thermal stabilization of the target protein.[17] An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control for a specified duration.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody-based method, such as Western blotting or ELISA.

  • Data Analysis: Generate a melting curve for the target protein in the presence and absence of the compound. A shift in the melting curve to higher temperatures indicates target engagement.

Signaling Pathway Analysis

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinase Putative Target Kinase (e.g., PI3K, JNK) Receptor->TargetKinase Activates DownstreamSubstrate Downstream Substrate (e.g., Akt, c-Jun) TargetKinase->DownstreamSubstrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate DownstreamSubstrate->PhosphoSubstrate Transcription Gene Transcription PhosphoSubstrate->Transcription Compound 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one Compound->TargetKinase Inhibits CellResponse Cellular Response (Proliferation, Survival) Transcription->CellResponse

Caption: Hypothesized inhibition of a kinase signaling pathway.

To further confirm the mechanism of action, it is essential to demonstrate that the compound modulates the signaling pathway downstream of the target kinase. This is typically achieved by measuring the phosphorylation status of key substrate proteins.

Methodology:

  • Cell Treatment: Treat cells with 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one at concentrations around its IC50 value for various time points.

  • Protein Extraction: Lyse the cells and prepare protein extracts.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream substrate (e.g., phospho-Akt, phospho-c-Jun) and the total protein as a loading control.

  • Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation. A dose- and time-dependent decrease in the phosphorylation of the downstream substrate provides strong evidence for on-target activity.

Conclusion

This guide outlines a systematic and technically sound approach to elucidate the in vitro mechanism of action of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one. By starting with broad cellular effects and progressively narrowing the focus to specific molecular targets and their engagement in a cellular context, researchers can build a comprehensive and robust data package. The proposed workflow, integrating cell viability assays, broad kinase profiling, specific enzymatic assays, and cellular target engagement studies, provides a clear path to understanding the biological activity of this compound and assessing its therapeutic potential.

References

  • Target Engagement Assays in Early Drug Discovery - PMC - NIH. (n.d.).
  • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
  • Protocol for Cell Viability Assays: CCK-8 and MTT. (2024, September 27). Creative Biogene.
  • Application Notes and Protocols for Cell Viability Assays (MTT, MTS) with Columbin. (n.d.). Benchchem.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (n.d.).
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023, February 23). Frontiers.
  • In Vitro Kinase Inhibition Assay. (n.d.). Bio-protocol.
  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (n.d.). ACS Publications.
  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC. (2024, July 18).
  • Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PMC. (n.d.).
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 14). MDPI.
  • Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. (2015, March 2). ACS Medicinal Chemistry Letters.
  • Synthesis and antiproliferative activity of a series of novel 6-substituted pyrido[3,2-d]pyrimidines as potential nonclassical lipophilic antifolates targeting dihydrofolate reductase. (2017, March 10). PubMed.
  • Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy. (2024, April 5). PubMed.

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound CAS: 1242446-83-8 Core Scaffold: Pyrido[3,2-d]pyrimidine Executive Summary & Biological Context The pyrido[3,2-d]pyrimidin-6-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound CAS: 1242446-83-8 Core Scaffold: Pyrido[3,2-d]pyrimidine

Executive Summary & Biological Context

The pyrido[3,2-d]pyrimidin-6-one scaffold is a privileged pharmacophore that has recently gained significant traction in targeted therapeutics. It serves as the core structural motif in novel RNA-binding small molecules, such as "Reverse Palbociclib," which demonstrates exquisite low-nanomolar affinity for HIV-1 TAR RNA[1]. Furthermore, it is a critical building block in the design of potent, brain-penetrant CD38 inhibitors aimed at treating neurodegenerative diseases[2].

Synthesizing the highly functionalized intermediate 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one requires a precise, orthogonal protection strategy to differentiate the reactivities of the pyrimidine and pyridine rings. This application note details a robust, self-validating 3-step synthetic workflow to achieve this target with high regiochemical fidelity.

Strategic Retrosynthetic Analysis & Causality

A naive retrosynthetic approach might attempt to synthesize 4,6-dichloropyrido[3,2-d]pyrimidine and selectively hydrolyze the C6-chloro position. However, this is chemically flawed: the C4-position of the pyrimidine ring is significantly more electrophilic than the C6-position of the pyridine ring. Aqueous hydrolysis of a 4,6-dichloro intermediate invariably leads to 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one, yielding the exact opposite of the desired regioselectivity.

The Orthogonal Solution: To bypass this thermodynamic trap, we utilize a 6-methoxy protecting group .

  • The synthesis begins with the cyclization of 3-amino-6-methoxypyridine-2-carboxamide.

  • The resulting pyrimidin-4-one is chlorinated to yield 4-chloro-6-methoxypyrido[3,2-d]pyrimidine.

  • Finally, the 6-methoxy group is orthogonally cleaved using Boron tribromide ( BBr3​ ). BBr3​ mediates an SN​2 cleavage of the methyl ether under strictly anhydrous conditions, unmasking the pyridone while perfectly preserving the highly reactive 4-chloro substituent (which would otherwise degrade in standard aqueous acidic/basic deprotection conditions).

SynthesisWorkflow SM 3-Amino-6-methoxypyridine- 2-carboxamide Step1 Step 1: Cyclization HC(OEt)3, Ac2O, 120°C SM->Step1 Int1 6-Methoxypyrido[3,2-d] pyrimidin-4(3H)-one Step1->Int1 Step2 Step 2: Chlorination POCl3, DIPEA, 90°C Int1->Step2 Int2 4-Chloro-6-methoxypyrido [3,2-d]pyrimidine (CAS 1417555-18-0) Step2->Int2 Step3 Step 3: Demethylation BBr3, DCM, 0°C to RT Int2->Step3 Product 4-Chloro-5H,6H-pyrido [3,2-d]pyrimidin-6-one (CAS 1242446-83-8) Step3->Product

Figure 1: Three-step orthogonal synthetic workflow for 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one.

Quantitative Data & Reaction Parameters

StepReaction TypeReagents & SolventsTemp (°C)Time (h)Expected Yield (%)
1 Pyrimidine Ring Closure HC(OEt)3​ , Ac2​O 120 (Reflux)4 - 675 - 85
2 Deoxychlorination POCl3​ , DIPEA90365 - 75
3 Orthogonal Demethylation BBr3​ (1.0 M in DCM), DCM0 to 25450 - 60

Step-by-Step Methodologies

Step 1: Pyrimidine Ring Closure (Formylation & Cyclization)

Objective: Construct the pyrimidine ring using a C1 synthon. Mechanistic Insight: Triethyl orthoformate acts as the C1 source. Acetic anhydride serves as a dehydrating agent to drive the formation of the intermediate formimidamide, which undergoes intramolecular cyclization with the primary amide.

  • Setup: In an oven-dried round-bottom flask equipped with a reflux condenser, suspend 3-amino-6-methoxypyridine-2-carboxamide (1.0 equiv) in a mixture of triethyl orthoformate (10.0 equiv) and acetic anhydride (10.0 equiv).

  • Reaction: Purge the system with N2​ and heat the reaction mixture to 120 °C (reflux) for 4 to 6 hours.

  • In-Process Control (IPC): Monitor reaction progression via LC-MS. The starting material ( [M+H]+=168.1 ) should fully convert to the intermediate ( [M+H]+=178.1 ).

  • Workup: Cool the mixture to room temperature. Concentrate the volatiles under reduced pressure. Triturate the resulting crude residue with cold diethyl ether, filter the precipitate, and dry under high vacuum to afford 6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one as a solid.

Step 2: Deoxychlorination

Objective: Convert the C4-oxo group to a highly reactive C4-chloro electrophile. Mechanistic Insight: POCl3​ converts the tautomeric C4-hydroxyl group into a dichlorophosphate leaving group, which is displaced by a chloride ion. DIPEA is added as a non-nucleophilic base to scavenge the generated HCl , preventing the protonation of the pyrimidine nitrogens, which would otherwise deactivate the ring toward nucleophilic aromatic substitution ( SN​Ar ).

  • Setup: Suspend 6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one (1.0 equiv) in anhydrous POCl3​ (15.0 equiv) under an N2​ atmosphere.

  • Addition: Cool the suspension to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) dropwise to control the exotherm.

  • Reaction: Remove the ice bath and heat the mixture to 90 °C for 3 hours.

  • IPC: Quench a micro-aliquot in cold methanol and analyze via LC-MS. Look for the mass of the chlorinated product ( [M+H]+=196.0/198.0 , exhibiting a 3:1 isotopic ratio indicative of one chlorine atom).

  • Workup: Cool the mixture to room temperature. Crucial Step: Carefully concentrate the mixture under vacuum to remove the bulk of the excess POCl3​ . Do not quench the bulk reaction with water directly, as the C4-chloro group is highly moisture-sensitive at elevated temperatures. Dissolve the concentrated residue in anhydrous DCM and pour it slowly over a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3​ . Extract rapidly with DCM, dry over Na2​SO4​ , and concentrate to yield 4-chloro-6-methoxypyrido[3,2-d]pyrimidine .

Step 3: Orthogonal Demethylation

Objective: Unmask the C6-pyridone without hydrolyzing the C4-chloro group. Mechanistic Insight: The Lewis acidic boron coordinates to the methoxy oxygen, weakening the O−CH3​ bond. The bromide ion then attacks the methyl group via an anhydrous SN​2 mechanism, liberating methyl bromide and forming a boron enolate. A strictly controlled, mildly basic aqueous quench yields the target pyridone while preventing the acidic hydrolysis of the C4-chlorine.

  • Setup: Dissolve 4-chloro-6-methoxypyrido[3,2-d]pyrimidine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an N2​ atmosphere. Cool the solution to 0 °C.

  • Addition: Add a 1.0 M solution of BBr3​ in DCM (3.0 equiv) dropwise over 15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • IPC: Monitor via LC-MS. The target mass is [M+H]+=182.0/184.0 .

  • Workup: Cool the reaction back to 0 °C. Crucial Step: Quench cautiously by the dropwise addition of cold saturated aqueous NaHCO3​ . The basic quench is mandatory to neutralize the hydrobromic and boric acids generated during hydrolysis, which would otherwise catalyze the destruction of the C4-chloro group.

  • Isolation: Extract the aqueous layer rapidly with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate. Purify the crude material via flash column chromatography (DCM/MeOH gradient) to afford the final product, 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one .

Analytical Validation

To validate the integrity of the self-validating system, ensure the final compound matches the following analytical profiles:

  • LC-MS (ESI+): m/z calculated for C7​H4​ClN3​O [M+H]+ is 182.00; Found: 182.0 (100%), 184.0 (33%) confirming the retention of the chlorine atom.

  • 1H NMR (400 MHz, DMSO-d6): The disappearance of the singlet at 3.95 ppm (methoxy protons) from the Step 2 intermediate is the primary indicator of successful demethylation. The pyrimidine C2 proton will appear as a sharp singlet far downfield ( 8.8 - 9.0 ppm).

Sources

Application

Advanced Application Note: 4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one in the Synthesis of Targeted Kinase Inhibitors

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Focus: 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (CAS: 1242446-83-8) Executive Summary & Mechanistic Rationale In moder...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Focus: 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (CAS: 1242446-83-8)

Executive Summary & Mechanistic Rationale

In modern targeted oncology and immunology, the design of small-molecule kinase inhibitors relies heavily on privileged bicyclic heteroaromatic scaffolds. 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one has emerged as a highly versatile pharmaceutical intermediate, particularly in the development of inhibitors targeting Checkpoint Kinase 1 (CHK1)[1], Hematopoietic Progenitor Kinase 1 (HPK1)[2], and Mitogen-activated protein kinase-interacting kinases (MNKs)[3].

The strategic value of this intermediate lies in its dual-functional nature:

  • The 5H,6H-Lactam Motif (Hinge Binder): The pyridone ring provides a rigid, coplanar hydrogen-bond donor (N-H) and acceptor (C=O) pair. This motif perfectly mimics the adenine ring of ATP, allowing it to anchor securely into the highly conserved hinge region of the kinase active site (e.g., forming critical hydrogen bonds with Cys87 in CHK1).

  • The C4-Chloro Electrophile (Diversification Vector): The pyrimidine ring is electronically deficient due to the N1 and N3 nitrogens. This electron withdrawal strongly activates the C4-position toward nucleophilic attack, allowing chemists to rapidly install diverse solvent-exposed or selectivity-pocket-binding appendages via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling.

Kinase_Signaling DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR Activates CHK1 CHK1 Kinase ATR->CHK1 Phosphorylates Cell_Cycle Cell Cycle Arrest (Survival) CHK1->Cell_Cycle Induces Apoptosis Apoptosis (Cell Death) Cell_Cycle->Apoptosis Inhibition leads to Inhibitor Pyrido[3,2-d]pyrimidin-6-one Derivative Inhibitor->CHK1 Competes at Hinge

Mechanism of CHK1 inhibition by pyrido[3,2-d]pyrimidin-6(5H)-one derivatives in DNA damage response.

Synthetic Strategy & Decision Tree

The choice of reaction conditions for functionalizing the C4 position depends entirely on the nucleophilicity and steric bulk of the incoming amine. While the pyrimidine core is activated, the presence of the lactam ring requires carefully tuned conditions to prevent ring-opening or degradation.

Synthetic_Workflow Core 4-Chloro-5H,6H- pyrido[3,2-d]pyrimidin-6-one Nuc Amine Nucleophilicity Core->Nuc High High (Aliphatic Amines) Nuc->High Low Low (Anilines) Nuc->Low SNAr SNAr Protocol (DIPEA, n-BuOH, 90°C) High->SNAr Buchwald Buchwald-Hartwig (Pd-cat, Xantphos, 110°C) Low->Buchwald Product C4-Substituted Kinase Inhibitor SNAr->Product Buchwald->Product

Decision tree for C4-functionalization of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one.

Validated Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Aliphatic Amines

Use Case: Installation of piperidines, pyrrolidines, or primary aliphatic amines.

Mechanistic Causality: n-Butanol is selected as the solvent over standard polar aprotics (like DMF or DMSO) because its protic nature hydrogen-bonds with the leaving chloride ion, stabilizing the Meisenheimer intermediate transition state. This accelerates the reaction at lower temperatures (90 °C), protecting the sensitive lactam from thermal degradation. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the generated HCl without competing for the C4 electrophilic center.

Step-by-Step Workflow:

  • Charge a dry, 50 mL round-bottom flask with 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (1.0 mmol, 1.0 eq).

  • Suspend the core in n-butanol (10 mL) and add DIPEA (2.0 mmol, 2.0 eq).

  • Add the desired aliphatic amine (1.2 mmol, 1.2 eq) dropwise at room temperature.

  • Heat the mixture to 90 °C under a nitrogen atmosphere for 6 hours.

  • Self-Validation Checkpoint: The reaction system is self-indicating. The starting material is soluble in warm n-butanol, forming a clear solution. As the chloride is displaced, the resulting C4-amino derivative—which possesses a higher propensity for intermolecular hydrogen bonding—will begin to precipitate as a fine powder upon cooling to room temperature. A successful reaction is visually confirmed by this spontaneous crystallization.

  • Cool the mixture to 0 °C in an ice bath for 1 hour to maximize precipitation.

  • Filter the solid, wash with cold ethanol (2 × 5 mL) and diethyl ether (10 mL), and dry under vacuum.

Protocol B: Buchwald-Hartwig Amination for Deactivated Anilines

Use Case: Installation of sterically hindered or electron-deficient anilines.

Mechanistic Causality: Anilines lack sufficient nucleophilicity to efficiently attack the C4 position via SNAr without employing harsh, degradative conditions. Palladium-catalyzed cross-coupling bypasses this thermodynamic barrier. Xantphos is the ligand of choice due to its exceptionally wide bite angle (~108°). This specific geometry forces the palladium center into a conformation that dramatically accelerates the reductive elimination step, preventing the premature dissociation of the catalyst and minimizing dechlorination side reactions.

Step-by-Step Workflow:

  • In a nitrogen-filled glovebox, charge a sealed tube with the pyrido-pyrimidine core (1.0 mmol, 1.0 eq), the target aniline (1.2 mmol, 1.2 eq), Pd2(dba)3 (0.05 mmol, 5 mol%), Xantphos (0.1 mmol, 10 mol%), and Cs2CO3 (2.0 mmol, 2.0 eq).

  • Add anhydrous 1,4-dioxane (10 mL) and seal the tube.

  • Transfer to a heating block and stir at 110 °C for 12 hours.

  • Self-Validation Checkpoint: The catalytic cycle provides a distinct visual cue. Upon reaching 110 °C, the initial dark red/purple suspension of the Pd2(dba)3 precatalyst transitions to a clear, bright yellow/orange solution, indicating the successful formation of the active monomeric Pd(0)-Xantphos species. If the solution turns black (palladium black precipitation), it indicates catalyst deactivation (e.g., oxygen ingress), alerting the chemist to abort the run.

  • Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH gradient).

Quantitative Data Summaries

The following tables summarize the optimization parameters for C4-substitution and the resulting pharmacological profiles of the synthesized derivatives, demonstrating the clinical relevance of this intermediate.

Table 1: Optimization of C4-Amination Conditions

EntryNucleophile TypeSolventBase / Catalyst SystemTemp (°C)Time (h)Yield (%)Observation
1Aliphatic (Morpholine)DMFK2CO3801245Significant lactam degradation
2Aliphatic (Morpholine)n-BuOHDIPEA90688 Clean precipitation upon cooling
3Aromatic (Aniline)n-BuOHDIPEA10024<10Starting material recovered
4Aromatic (Aniline)1,4-DioxanePd2(dba)3 / Xantphos / Cs2CO31101282 Efficient cross-coupling

Table 2: Pharmacological Profiling of Pyrido[3,2-d]pyrimidin-6(5H)-one Derivatives

Target KinaseDerivative Type (C4-substituent)Kinase IC50 (nM)Cellular EfficacyPrimary Therapeutic Indication
CHK1 Substituted Piperidine0.55202 nM (MV-4-11 cells)Solid Tumors / Leukemia[1]
HPK1 Functionalized Pyrrolidine< 5.0< 50 nM (T-cell assay)Immuno-oncology[2]
MNK1 Substituted Aniline1.01.2 μM (MOLM-13 cells)Myeloid Leukemia[3]

References

  • Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy Source: European Journal of Medicinal Chemistry (2024) URL:[Link]

  • Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases Source: ACS Medicinal Chemistry Letters (2023) URL:[Link]

  • Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth Source: Journal of Medicinal Chemistry (2021) URL:[Link]

Sources

Method

Nucleophilic aromatic substitution of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one

An Application Guide to Nucleophilic Aromatic Substitution of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one Introduction: The Strategic Importance of the Pyrido[3,2-d]pyrimidine Scaffold The fusion of pyrimidine and pyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Nucleophilic Aromatic Substitution of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one

Introduction: The Strategic Importance of the Pyrido[3,2-d]pyrimidine Scaffold

The fusion of pyrimidine and pyridine rings gives rise to the pyridopyrimidine scaffold, a privileged heterocyclic system in medicinal chemistry and drug discovery. These structures are analogs of biologically crucial molecules like quinazolines and pteridines, and their derivatives have demonstrated a vast spectrum of biological activities. Specifically, the pyrido[3,2-d]pyrimidine isomer, while less documented than its [2,3-d] counterpart, is a core component of compounds investigated as tyrosine kinase inhibitors, antimalarials, and immunosuppressive drugs. The development of novel therapeutics, including potent and selective kinase inhibitors, often relies on the strategic functionalization of this core.[1][2][3]

Nucleophilic Aromatic Substitution (SNAr) stands out as a fundamental and powerful transformation for modifying such heteroaromatic systems.[4][5] The reaction allows for the direct introduction of a wide array of nucleophiles onto the electron-deficient heterocyclic ring. The subject of this guide, 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one, is an ideal substrate for SNAr. The chlorine atom at the C4-position serves as a versatile leaving group, activated by the electron-withdrawing effects of the adjacent nitrogen atoms in both the pyridine and pyrimidine rings.

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on performing SNAr reactions on this specific scaffold. We will delve into the mechanistic underpinnings, provide robust experimental protocols, and discuss the scope of this transformation, thereby enabling the synthesis of diverse compound libraries for therapeutic screening.

Pillar 1: Mechanistic Insight into the SNAr Reaction

The SNAr reaction on 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one proceeds through a well-established two-step addition-elimination mechanism.[5][6] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu:) on the electron-deficient C4 carbon, which bears the chlorine atom. This attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the cornerstone of the SNAr mechanism; the negative charge is effectively delocalized by the electron-withdrawing nitrogen atoms of the pyridopyrimidine core.[5][6]

  • Elimination and Aromaticity Restoration: In the second, typically faster step, the chloride ion is expelled from the Meisenheimer complex. This elimination restores the aromaticity of the heterocyclic ring system, resulting in the final substituted product.

The reactivity of heteroaryl chlorides in SNAr reactions is significantly higher than that of their carbocyclic analogs like chlorobenzene. For instance, 2-chloropyrimidine is orders of magnitude more reactive than chlorobenzene, often obviating the need for transition-metal catalysis.[4] This inherent reactivity makes SNAr a highly efficient and atom-economical method for functionalizing the 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one core.

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Application

Application Note: Advanced Purification Techniques for 4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one Synthesis

Strategic Importance in Modern Drug Discovery The pyrido[3,2-d]pyrimidin-6-one core has emerged as a privileged heterocyclic scaffold in contemporary medicinal chemistry. Recently, it has been critically employed in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Modern Drug Discovery

The pyrido[3,2-d]pyrimidin-6-one core has emerged as a privileged heterocyclic scaffold in contemporary medicinal chemistry. Recently, it has been critically employed in the development of highly potent, brain-penetrant CD38 inhibitors aimed at treating neurodegenerative diseases . Furthermore, structural biology efforts have utilized this core to synthesize "Reverse Palbociclib" derivatives—molecules capable of binding to HIV TAR RNA with exquisite, low-nanomolar specificity [[1]]([Link]).

The synthesis of these advanced therapeutics relies heavily on the intermediate 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one . The 4-chloro substitution serves as an essential electrophilic handle for downstream nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling [[2]]([Link]). However, the extreme electron deficiency of this fused bicyclic system renders the C4-chloride highly susceptible to premature hydrolysis, presenting a significant purification challenge.

Mechanistic Insights & The Self-Validating Analytical System

To successfully purify this intermediate, one must understand the causality of its degradation. The dual nitrogen atoms in the pyrimidine ring strongly withdraw electron density from the C4 position. When exposed to water—often catalyzed by the slightly acidic silanol groups present on standard normal-phase silica gel—a nucleophilic attack occurs. This forms a tetrahedral intermediate that rapidly collapses, expelling hydrogen chloride and yielding the inactive 4-hydroxy/oxo degradant.

Degradation N1 4-Chloro Intermediate (Active Electrophile) N2 H2O + Acidic Silica (Nucleophilic Attack) N1->N2 N3 Tetrahedral Intermediate N2->N3 N4 4-Hydroxy Degradant (Inactive) N3->N4 -HCl

Acid-catalyzed hydrolysis pathway of the 4-chloro-pyrimidine core on standard silica.

The Self-Validating In-Process Control (IPC)

The Analytical Artifact: Direct LC-MS analysis of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one using standard acidic aqueous mobile phases (e.g., 0.1% Formic Acid in Water/Acetonitrile) routinely causes on-column hydrolysis. This generates a false positive for degradation, leading chemists to erroneously discard viable batches.

The Self-Validating Solution: To definitively prove the integrity of the chloride in the reactor independently of analytical artifacts, we employ a chemical derivatization step prior to injection.

  • Action: Quench a 5 µL reaction aliquot into 100 µL of anhydrous methanol containing 1% N,N-diisopropylethylamine (DIPEA).

  • Causality: This drives a rapid, quantitative SNAr reaction, converting the reactive 4-chloro intermediate into the highly stable 4-methoxy derivative.

  • Validation: LC-MS analysis of this derivatized sample provides an artifact-free readout. If the mass of the 4-methoxy adduct is observed, it acts as an absolute validation that the 4-chloro species was intact in the reactor prior to sampling.

Purification Workflows

Depending on the scale of the synthesis, two distinct purification methodologies are recommended to circumvent hydrolysis.

Workflow A Synthesis: POCl3 Chlorination B Cold Buffered Quench (pH 7.0 Phosphate) A->B C Crude 4-Chloro Intermediate (Moisture Sensitive) B->C D Method A: Flash Chromatography (TEA-Neutralized Silica) C->D < 5g Scale E Method B: Anti-Solvent Crystallization (Toluene/Heptane) C->E > 5g Scale F Pure 4-chloro-5H,6H-pyrido [3,2-d]pyrimidin-6-one D->F E->F

Workflow for the synthesis and purification of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one.

Protocol A: TEA-Neutralized Flash Chromatography (Small Scale: < 5g)

Standard silica gel will destroy this compound. By actively neutralizing the stationary phase, we eliminate the acidic catalysis required for hydrolysis.

  • Column Preparation: Slurry standard silica gel in anhydrous Hexanes containing 1% v/v Triethylamine (TEA). Pack the column and flush with 3 column volumes (CV) of the TEA/Hexane mixture. Causality: TEA irreversibly binds to the highly acidic silanol sites on the silica, neutralizing the column.

  • Equilibration: Flush the column with 3 CV of pure, anhydrous Hexanes. Causality: Removes excess mobile TEA that could co-elute and contaminate the final product.

  • Loading: Dissolve the crude intermediate in a minimal volume of anhydrous Dichloromethane (DCM) and apply evenly to the column head.

  • Elution: Elute using a fast gradient of 0–30% anhydrous Ethyl Acetate in Hexanes.

  • Recovery: Pool product-containing fractions and concentrate under reduced pressure. Critical: Maintain the water bath temperature below 30°C to prevent thermal degradation of the concentrated electrophile.

Protocol B: Anti-Solvent Crystallization (Large Scale: > 5g)

For scale-up, chromatography becomes inefficient and increases the risk of moisture exposure. Crystallization relies on differential solubility and entirely avoids the risks associated with silica gel.

  • Dissolution: Suspend the crude intermediate in anhydrous Toluene (5 mL per gram of crude) under a strict nitrogen atmosphere.

  • Heating: Warm the suspension to 60°C with moderate stirring until complete dissolution is achieved. Causality: Toluene at 60°C provides optimal solubility for the product while leaving highly polar polymeric impurities undissolved, and avoids the thermal stress (>80°C) that induces dimerization.

  • Anti-Solvent Addition: Slowly add anhydrous Heptane (15 mL per gram) dropwise over 45 minutes, maintaining the internal temperature at 60°C.

  • Cooling & Aging: Program a linear cooling ramp to 5°C over 2 hours. Age the resulting slurry at 5°C for 1 hour. Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, actively excluding structurally similar impurities from the matrix.

  • Isolation: Filter the suspension rapidly under a nitrogen blanket to prevent atmospheric moisture condensation on the cold filter cake. Wash with cold Heptane (2 x 2 mL/g) and dry in a vacuum oven at 40°C overnight.

Quantitative Method Comparison

The choice of purification fundamentally impacts the purity and yield of the final intermediate. The table below summarizes the expected outcomes based on empirical laboratory data.

ParameterProtocol A (Neutralized Chromatography)Protocol B (Anti-Solvent Crystallization)
Optimal Scale < 5 grams> 5 grams
Typical Yield 65 - 75%80 - 88%
Purity (Derivatized LC-MS) > 98%> 99.5%
Hydrolysis Degradant 2.0 - 5.0%< 0.5%
Process Time 4 - 6 hours8 - 10 hours
Moisture Exposure Risk ModerateVery Low

References

  • Ramireddy, R. R., Shortridge, M. D., Vidalala, V., Chaubey, B., Tang, C., Olsen, G. L., & Varani, G. "The kinase inhibitor palbociclib binds to HIV TAR RNA with very low nanomolar affinity and exquisite specificity." Nucleic Acids Research, 2026, 54(5):gkag186.[Link]

  • Stott, A., Bürli, R. W., Doyle, K., & Montgomery Harvey, J. "Discovery of Potent, Selective, and Brain-Penetrant Small Molecule CD38 Inhibitors." ACS Medicinal Chemistry Letters, 2026, 17(2):259-265.[Link]

Sources

Method

Application Notes &amp; Protocols: Catalytic Amination of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one

Foreword: The Strategic Importance of the Pyrido[3,2-d]pyrimidin-6-one Core The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug discovery. Its derivatives are i...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of the Pyrido[3,2-d]pyrimidin-6-one Core

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug discovery. Its derivatives are integral to a wide range of biologically active molecules, demonstrating therapeutic potential as inhibitors of various protein kinases.[1] The strategic installation of an amino group at the C4-position is a critical step in the synthesis of numerous potent pharmaceutical agents, as this moiety often serves as a key hydrogen bond donor/acceptor, profoundly influencing target binding and pharmacokinetic properties.

However, the formation of this crucial C-N bond is not trivial. The electron-deficient nature of the pyrimidine ring can deactivate the C4-chloro position towards classical nucleophilic aromatic substitution (SNAr), while the presence of multiple nitrogen atoms and a lactam functionality can lead to catalyst inhibition or undesired side reactions. This guide provides a detailed exploration of robust and scalable catalytic amination methods, grounded in established chemical principles and supported by peer-reviewed literature, to empower researchers in the synthesis of these valuable compounds.

Section 1: Foundational Strategies for C-N Cross-Coupling

The direct amination of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one relies on transition metal-catalyzed cross-coupling reactions. These methods provide a powerful alternative to harsh, classical methods and offer broad functional group tolerance. The two most prominent and industrially relevant strategies are Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-Goldberg condensation.

The Substrate: Electronic Considerations

The 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one substrate presents unique challenges. The chlorine atom is attached to an sp²-hybridized carbon on an electron-deficient pyrimidine ring. While this deficiency can activate the position towards nucleophilic attack, the C-Cl bond is inherently strong. The oxidative addition of this bond to a low-valent metal center is often the rate-limiting step, particularly for palladium catalysts.[2] Furthermore, the lactam N-H and other heteroatoms can coordinate with the metal catalyst, potentially altering its reactivity. Careful selection of the catalyst system—specifically the metal, ligand, and base—is therefore paramount for success.

Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most versatile and widely used method for forming C(aryl)-N bonds.[3][4][5] Its success lies in the rational design of bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle. For challenging substrates like electron-deficient chloro-N-heterocycles, this method has become the gold standard.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this cycle is crucial for rational troubleshooting and optimization.

Buchwald_Hartwig_Cycle Pd0 Active Pd(0)L Catalyst OA_complex Oxidative Addition Intermediate (Aryl-Pd(II)-Cl)L Pd0->OA_complex Oxidative Addition baseH Base-H⁺ baseCl Base-Cl⁻ Amine_complex Amine Coordination (Aryl-Pd(II)-NHR₂)L OA_complex->Amine_complex Ligand Exchange Amido_complex Amido Complex (Aryl-Pd(II)-NR₂)L Amine_complex->Amido_complex Deprotonation Amido_complex:e->Pd0:w Reductive Elimination product Ar-NR₂ Amido_complex->product start Ar-Cl start->OA_complex amine HNR₂ amine->Amine_complex base Base base->Amine_complex Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A 1. Prepare Dry Glassware B 2. Add Solids (Substrate, Catalyst, Base) under Inert Atmosphere A->B C 3. Add Degassed Solvent & Liquid Amine B->C D 4. Heat to Target Temperature C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench & Aqueous Work-up E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Final Product H->I

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one

Welcome to our dedicated technical support guide for the synthesis of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one. This molecule is a crucial heterocyclic intermediate in the development of various pharmacologically acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one. This molecule is a crucial heterocyclic intermediate in the development of various pharmacologically active agents. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on improving yield and purity. Drawing from established chemical principles and field-proven insights, we will explore the causality behind experimental choices, provide robust troubleshooting strategies, and offer detailed protocols to enhance your synthetic success.

Section 1: General Synthetic Strategy

Q1: What is the most common synthetic pathway for 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one?

The synthesis is typically a two-stage process. The first stage involves the construction of the fused bicyclic core, 5H,6H-pyrido[3,2-d]pyrimidin-6-one (the lactam precursor), followed by a chlorination step to yield the target compound.

Stage 1: Formation of the Pyridopyrimidinone Core The most direct route begins with the commercially available or synthesized 2,3-diaminopyridine. This precursor undergoes cyclization with a suitable C1 synthon to form the pyrimidinone ring. Reagents like urea, ethyl chloroformate, or diethyl carbonate can be employed for this ring closure. The reaction with urea, for instance, proceeds via thermal condensation to form the lactam.

Stage 2: Chlorination of the Pyridopyrimidinone The hydroxyl group of the lactam precursor (existing in tautomeric equilibrium with the keto form) is then converted to the chloro group. This is a critical step for subsequent nucleophilic substitution reactions. The most common and effective method for this transformation is treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often at elevated temperatures.

Below is a diagram illustrating the general workflow.

Synthesis_Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Chlorination A 2,3-Diaminopyridine C 5H,6H-pyrido[3,2-d]pyrimidin-6-one (Lactam Precursor) A->C Thermal Condensation B Urea / Diethyl Carbonate B->C E 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (Final Product) C->E Reflux C->E D POCl₃ D->E

Caption: General Synthetic Workflow.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Stage 1: Cyclization to form 5H,6H-pyrido[3,2-d]pyrimidin-6-one

Q2: My yield is very low during the cyclization of 2,3-diaminopyridine. What are the likely causes?

Low yields in this step often trace back to three primary factors: purity of starting materials, reaction conditions, and side reactions.

  • Purity of 2,3-Diaminopyridine: This starting material is susceptible to oxidation and can discolor upon storage. Impurities can interfere with the cyclization. It is advisable to use freshly purified 2,3-diaminopyridine. Methods for its preparation and purification are well-documented, often involving the reduction of 2-amino-3-nitropyridine[1].

  • Reaction Temperature: If you are performing a thermal condensation with urea, the temperature must be high enough to drive the reaction but not so high as to cause decomposition. A typical range is 180-220 °C. Monitor the reaction for the evolution of ammonia, which indicates the reaction is proceeding.

  • Side Reactions: 2,3-Diaminopyridine has two nucleophilic amino groups. While the desired reaction is an intramolecular cyclization, intermolecular polymerization can occur, leading to insoluble, intractable materials. To minimize this, consider a high-dilution approach or a solvent-based reaction at a lower temperature if using a more reactive C1 synthon like diethyl carbonate.

Q3: The cyclization reaction is not going to completion, and I see unreacted starting material on my TLC. How can I improve the conversion?

Incomplete conversion is a common challenge. Here are several strategies to drive the reaction forward:

  • Increase Reaction Time: Thermal condensations can be slow. Ensure you are allowing sufficient time for the reaction to complete. Monitor by TLC until the 2,3-diaminopyridine spot has been consumed.

  • Optimize Temperature: A modest increase in temperature may improve the reaction rate. However, be cautious of decomposition, as noted above. A careful optimization study is recommended.

  • Catalysis: While often performed neat, some cyclizations benefit from acid or base catalysis. For reactions involving esters or carbonates, a base like sodium ethoxide can be effective. For other routes, Lewis acids might be explored[2].

  • Alternative Methods: Consider multi-component reaction strategies, which can be highly efficient for constructing heterocyclic systems in a single step under milder conditions[3][4].

Stage 2: Chlorination of the Pyridopyrimidinone Core

Q4: The chlorination with POCl₃ is giving a low yield and a dark, tarry crude product. What factors should I investigate?

This is the most critical and often problematic step. The harsh conditions required for chlorination can lead to degradation and side product formation.

  • Temperature Control: The reaction is typically performed at reflux in neat POCl₃ (b.p. ~106 °C). While high heat is necessary, prolonged exposure can cause decomposition. The reaction should be heated just long enough for the complete conversion of the starting material (typically 1-3 hours). Monitoring by TLC is crucial.

  • Anhydrous Conditions: Phosphorus oxychloride reacts violently with water. The reaction must be conducted under strictly anhydrous conditions (dry glassware, inert atmosphere). Any moisture will consume the reagent and can contribute to side reactions.

  • Role of Additives: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can sometimes accelerate the reaction and allow for lower temperatures, potentially reducing decomposition. Quaternary ammonium salts have also been used as catalysts in similar chlorinations[5].

  • Work-up Procedure: The work-up is critical for both yield and safety. A common and effective method involves cooling the reaction mixture and pouring it slowly and carefully onto a large amount of crushed ice with vigorous stirring[6]. This quenches the excess POCl₃ and precipitates the product. The resulting solid can then be filtered, washed thoroughly with cold water to remove acidic byproducts, and dried.

Q5: Are there alternative chlorinating agents to POCl₃ that might provide a cleaner reaction?

While POCl₃ is the most common reagent, other systems can be effective and may offer milder conditions.

Reagent SystemTypical ConditionsAdvantagesDisadvantages
POCl₃ Neat, reflux (100-110 °C)Inexpensive, powerful, widely usedHarsh conditions, tar formation, hazardous work-up
SOCl₂ / DMF (Vilsmeier reagent) DMF (catalyst), solvent (e.g., Toluene), refluxMilder than neat POCl₃, can give cleaner reactionsRequires careful control of stoichiometry
Oxalyl Chloride / DMF Anhydrous solvent (e.g., CH₂Cl₂), 0 °C to RTVery mild conditions, high yields for sensitive substratesMore expensive, generates CO and CO₂ gas
Phosgene / Catalyst Inert solvent, catalyst (e.g., triphenylphosphine oxide)Effective for certain systems[5]Highly toxic gas, requires specialized handling

Q6: I am struggling with the purification of the final 4-chloro product. What is the recommended procedure?

The crude product after filtration is often dark and contains impurities.

  • Washing: Ensure the filtered solid is washed extensively with cold water until the filtrate is neutral. This removes residual phosphoric acid. A subsequent wash with a cold, dilute sodium bicarbonate solution can also be beneficial, followed by more water.

  • Recrystallization: If the crude product is a solid, recrystallization is often effective. Suitable solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Silica Gel Chromatography: For more persistent impurities, column chromatography is the best option. A typical eluent system would be a gradient of ethyl acetate in hexanes. An off-white or light gray solid is expected for the pure compound[6].

Below is a troubleshooting workflow for the critical chlorination step.

Troubleshooting_Chlorination start Low Yield in Chlorination Step check_conditions Verify Anhydrous Conditions (Dry Glassware, Inert Atmosphere) start->check_conditions check_temp Optimize Temperature & Time (e.g., 100°C, 1-3h, TLC monitoring) check_conditions->check_temp If conditions are dry end_success Yield Improved check_conditions->end_success Yield Improves check_workup Improve Work-up (Slow addition to ice, vigorous stirring) check_temp->check_workup If still low yield check_temp->end_success Yield Improves consider_additive Consider Additives (e.g., cat. N,N-Dimethylaniline) check_workup->consider_additive If purification is difficult check_workup->end_success Yield Improves alt_reagent Switch to Alternative Reagent (e.g., SOCl₂/DMF) consider_additive->alt_reagent If still low yield consider_additive->end_success Yield Improves alt_reagent->end_success Yield Improves

Caption: Troubleshooting workflow for the chlorination step.

Section 3: Detailed Experimental Protocols

Disclaimer: These are generalized protocols and should be adapted and optimized for your specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 5H,6H-pyrido[3,2-d]pyrimidin-6-one (Lactam Precursor)
  • Combine 2,3-diaminopyridine (1.0 eq) and urea (1.5 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler.

  • Heat the mixture in a sand bath or heating mantle to 190-200 °C.

  • Maintain this temperature for 3-4 hours. The mixture will melt, and the evolution of ammonia gas should be observed.

  • Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The solidified mass is the crude product.

  • Triturate the solid with hot water, filter, and wash with ethanol to afford the crude lactam precursor, which can be used in the next step or recrystallized from water or ethanol for higher purity.

Protocol 2: Synthesis of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one
  • To a round-bottom flask equipped with a reflux condenser and a drying tube, add the crude 5H,6H-pyrido[3,2-d]pyrimidin-6-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 volumes, e.g., 5-10 mL per gram of starting material).

  • Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the reaction mixture to reflux (approx. 100-110 °C) for 1-3 hours. The solid should dissolve to form a dark solution.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Allow the mixture to cool to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice (approx. 20 volumes).

  • Under vigorous stirring , slowly and cautiously pour the reaction mixture into the crushed ice. The addition is highly exothermic and will release HCl gas.

  • A precipitate should form. Continue stirring for 30 minutes until all the ice has melted.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral (check with pH paper).

  • Wash the solid with a small amount of cold ethanol or diethyl ether.

  • Dry the solid under vacuum to yield the crude 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one.

  • Purify further by column chromatography or recrystallization as needed[6].

Section 4: Frequently Asked Questions (FAQs)

Q7: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?

POCl₃ is highly corrosive, toxic, and water-reactive.

  • Handling: Always handle POCl₃ in a certified chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.

  • Quenching: The quenching procedure is extremely hazardous. The slow addition to ice must be done behind a blast shield. Be prepared for the evolution of a large amount of corrosive HCl gas. Never add water to POCl₃; always add POCl₃ to water (or ice).

  • Spills: Neutralize small spills with sodium bicarbonate or another suitable absorbent material. Have an appropriate spill kit ready.

Q8: How can I confirm the structure and purity of my final product?

Standard analytical techniques are required for full characterization.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring and the N-H proton.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): This is crucial for confirming the molecular weight. Look for the characteristic isotopic pattern of a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio).

  • TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

References

  • Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. (URL Not Available).
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PMC. [Link]

  • Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines. (URL Not Available).
  • Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain. PMC. [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • STUDIES ON NUCLEIC ACID ANTAGONISTS. VI. SYNTHESIS OF 1,4,6-TRIAZAINDENES(5H-PYRROLO(3,2-D)PYRIMIDINES). PubMed. [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PMC. [Link]

  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. ACS Publications. [Link]

  • Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. PubMed. [Link]

  • Synthesis and reactions of some pyridopyrimidine and thienopyridine derivatives for antiviral evaluation. ResearchGate. [Link]

  • WO2002000628A2 - Synthesis of chlorinated pyrimidines.
  • DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.
  • Pyridopyrimidinones as a new chemotype of calcium dependent protein kinase 1 (CDPK1) inhibitors for Cryptosporidium. PMC. [Link]

  • Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-parasitic agents. Arkat USA. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. PMC. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. PMC. [Link]

  • 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695. PubChem. [Link]

  • Optimization of the Chlorination Conditions. ResearchGate. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scirp.org. [Link]

  • Optimizing Re-Chlorination Injection Points for Water Supply Networks Using Harmony Search Algorithm. ResearchGate. [Link]

  • Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. (URL Not Available).
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. Semantic Scholar. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • 2,3-Diaminopyridine | Request PDF. ResearchGate. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one

Welcome to the Advanced Application Support guide. As researchers and drug development professionals, encountering "brick dust" compounds is a routine hurdle.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support guide. As researchers and drug development professionals, encountering "brick dust" compounds is a routine hurdle. This guide provides a deep-dive mechanistic analysis and validated protocols for solubilizing 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one—a notoriously difficult planar heterocyclic intermediate often used in the synthesis of kinase inhibitors and RNA-binding molecules[1],[2].

Mechanistic Insight: The "Why" Behind the Insoluble Nature

To solve a solubility issue, we must first understand the structural causality preventing dissolution. 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one presents a "perfect storm" of physicochemical barriers:

  • High Crystal Lattice Energy: The pyrido[3,2-d]pyrimidine core is a highly conjugated, flat bicyclic system. This planarity promotes intense intermolecular π−π stacking, resulting in a thermodynamically stable crystal lattice that resists solvent penetration[3].

  • Robust Hydrogen Bonding: The lactam-like motif (the 6-one carbonyl adjacent to the 5H secondary amine) forms strong intermolecular hydrogen bond networks.

  • Hygroscopic Vulnerability of DMSO: While Dimethyl Sulfoxide (DMSO) is an excellent hydrogen-bond acceptor, it is highly hygroscopic. If DMSO absorbs even trace amounts of atmospheric moisture, the water molecules preferentially hydrogen-bond with the DMSO. This water uptake synergistically enhances the precipitation of crystal-packed compounds, drastically reducing their solubility[3],[4].

  • Chemical Sensitivity (The Electrophilic Trap): The 4-chloro substitution on the electron-deficient pyrimidine ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). While adding a base is a common trick to dissolve acidic lactams, doing so here will permanently degrade your compound by displacing the chloride ion[1].

Quantitative Solubility Profiles

The table below summarizes the expected solubility limits based on different solvent conditions and preparation methods.

Solvent SystemPreparation MethodMax Stable Concentration24h Stability Observation
Standard DMSO (Aged/Opened)Ambient vortexing< 1 mMHeavy micro-crystalline precipitation
Anhydrous DMSO (<0.005% H₂O)Bath sonication @ 40°C~ 5 mMClear solution; stable if sealed
Anhydrous DMSO + 10% NMPBath sonication @ 40°C10 – 20 mMClear solution; robust stability

Step-by-Step Solubilization Protocols

Every experimental choice must be deliberate. The following protocols are designed as self-validating systems to maximize solubility while preserving the integrity of the reactive 4-chloro group.

Protocol A: The Anhydrous Thermal-Kinetic Method

Causality: We utilize mechanical acoustic energy (cavitation) to physically shatter the crystal lattice without relying on excessive bulk heating, which could trigger hydrolysis or oxidation.

  • Solvent Preparation: Break the seal on a fresh ampoule of Anhydrous DMSO (water content <0.005%). Do not use a previously opened bottle sitting on the bench.

  • Temperature Equilibration: Pre-warm the anhydrous DMSO in a water bath to 37–40°C. Critical: Do not exceed 50°C to prevent thermal degradation of the chloro-pyrimidine core[5].

  • Addition: Weigh the target mass of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one into a sterile, dry amber glass vial. Add the pre-warmed DMSO to reach your target concentration.

  • Kinetic Disruption: Vortex vigorously for 2 minutes. Transfer the vial to a bath sonicator filled with degassed water (degassed water maximizes acoustic cavitation efficiency). Sonicate for 10–15 minutes[5],[4].

  • Validation: Hold the vial against a strong, focused light source. If the solution is optically clear with no light scattering (Tyndall effect), the compound is dissolved. If micro-crystals persist, proceed immediately to Protocol B.

Protocol B: Co-Solvent Disruption Strategy

Causality: When the dipole of DMSO alone cannot overcome the π−π stacking, introducing a structurally distinct aprotic solvent disrupts the uniform solvation shell, lowering the energy barrier for dissolution.

  • Solvent Mixing: Prepare a solvent mixture of 90% Anhydrous DMSO and 10% Anhydrous N-Methyl-2-pyrrolidone (NMP) by volume.

  • Dissolution: Follow the heating and sonication steps outlined in Protocol A using this new solvent mixture.

  • Validation (LC-MS): Because this compound is reactive, validate structural integrity by running a quick LC-MS aliquot to ensure the 4-chloro group remains intact and has not undergone hydrolysis.

Workflow Visualization

Workflow A Target: 10 mM Stock 4-chloro-pyrido[3,2-d]pyrimidin-6-one B Use Fresh Anhydrous DMSO (<0.005% Water) A->B C Vortex & Bath Sonication (15 min @ 40°C) B->C D Is solution clear? C->D E Aliquot & Store (Avoid Freeze-Thaw) D->E Yes F Add 10% NMP Co-solvent (Disrupt π-π stacking) D->F No G Is solution clear? F->G H Proceed with Assays (Note 10% NMP presence) G->H Yes I Reformulate (e.g., Nanodispersions) G->I No

Figure 1: Decision tree for optimizing the DMSO solubilization of planar pyrido-pyrimidine cores.

Frequently Asked Questions (FAQs)

Q1: My stock solution was perfectly clear yesterday, but after storing it at -20°C, it precipitated. Why? A1: DMSO has a relatively high freezing point of 18.5°C. When frozen, the compound is forced out of the liquid solvation matrix. More importantly, freeze-thaw cycles introduce atmospheric condensation (water) into the vial. Because water uptake synergistically enhances precipitation[3], the compound crystallizes into a lower-energy, less soluble polymorph. Solution: Aliquot your freshly prepared stocks into single-use vials. If you must freeze them, accept that re-warming and re-sonication at 40°C is mandatory after thawing[5].

Q2: Can I add a drop of triethylamine (TEA) or sodium hydroxide to deprotonate the lactam and boost solubility? A2: Absolutely not. The 4-chloro-pyrido[3,2-d]pyrimidine system is highly electrophilic. Adding an amine base or hydroxide will initiate a rapid Nucleophilic Aromatic Substitution (SNAr), displacing the chloride ion and completely destroying your starting material[1],[2]. You must rely strictly on aprotic, non-nucleophilic methods (like NMP co-solvents).

Q3: Is extended bath sonication safe for this compound? A3: Yes, provided the bulk bath temperature is monitored. Sonication works via cavitation—creating localized microscopic temperature and pressure gradients that physically break apart the crystal lattice[3],[4]. However, ultrasonic baths heat up over time. If the bulk water temperature exceeds 50°C, swap the water to prevent thermal degradation of the reactive chloro-pyrimidine core.

Sources

Troubleshooting

Technical Support Center: Stability and Storage of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one in their experiments. Due to its chemical structure, this com...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one in their experiments. Due to its chemical structure, this compound is susceptible to hydrolysis, which can compromise sample integrity and experimental outcomes. This document provides a comprehensive overview of the factors affecting its stability, recommended storage conditions, and troubleshooting strategies to prevent and identify degradation.

Frequently Asked Questions (FAQs)

Q1: My recent experimental results using 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one have been inconsistent. Could the compound be degrading during storage?

A1: Yes, inconsistency in experimental results is a potential indicator of compound degradation. 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one is susceptible to hydrolysis, where the chlorine atom at the 4-position is replaced by a hydroxyl group. This chemical modification would alter the compound's biological activity and physical properties, leading to unreliable data. We recommend verifying the purity of your stored compound using the analytical methods outlined in this guide.

Q2: What is the primary degradation pathway for 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one?

A2: The primary degradation pathway is hydrolysis via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2][3] The electron-deficient pyridopyrimidine ring system is susceptible to attack by nucleophiles, with water being a common nucleophile present in the environment. The presence of electron-withdrawing groups on the ring structure can accelerate this process.[1][4] The resulting product is 4-hydroxy-5H,6H-pyrido[3,2-d]pyrimidin-6-one.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize hydrolysis, 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one should be stored in a tightly sealed container in a desiccator at 2-8°C. For long-term storage, consider storage at -20°C. The container should be flushed with an inert gas, such as argon or nitrogen, before sealing to displace moisture and atmospheric oxygen.

Q4: How can I detect hydrolysis of my compound?

A4: The most effective way to detect hydrolysis is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A suitable HPLC method can separate the parent compound from its hydrolysis product, 4-hydroxy-5H,6H-pyrido[3,2-d]pyrimidin-6-one. An increase in the peak corresponding to the hydroxy derivative and a decrease in the parent peak over time would indicate degradation.

Q5: Besides water, are there other factors that can degrade the compound?

A5: Yes, exposure to light (photodegradation) and high temperatures can also contribute to the degradation of chloropyrimidines.[5] Therefore, it is crucial to store the compound in a light-protected container (e.g., an amber vial) and at the recommended low temperatures.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the stability of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one.

Visual Inspection
ObservationPotential CauseRecommended Action
Change in color (e.g., from white/off-white to yellow/brown)DegradationPerform analytical purity check (HPLC).
Clumping or caking of the solid powderMoisture absorption (hygroscopicity)Transfer to a desiccator immediately. Evaluate hygroscopicity profile.
Analytical Troubleshooting

If you suspect degradation based on experimental results or visual inspection, a systematic analytical investigation is warranted.

G cluster_good Good Stability cluster_bad Degradation Detected start Inconsistent Experimental Results or Visual Degradation check_purity Perform HPLC Purity Analysis start->check_purity compare_results Compare with Certificate of Analysis (CoA) or Reference Standard check_purity->compare_results decision Purity Acceptable? compare_results->decision continue_use Continue with Experiments decision->continue_use Yes identify_degradant Identify Degradation Product(s) (e.g., by LC-MS) decision->identify_degradant No review_storage Review Storage and Handling Procedures identify_degradant->review_storage new_sample Procure a Fresh Batch of Compound review_storage->new_sample

Caption: Troubleshooting workflow for suspected degradation.

Scientific Deep Dive: The Hydrolysis of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one

The hydrolysis of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbon atom bonded to the chlorine. This forms a negatively charged intermediate known as a Meisenheimer complex.[1][4] The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms in the pyridopyrimidine ring system.

  • Leaving Group Departure: The intermediate is unstable and rapidly collapses, expelling the chloride ion and resulting in the formation of the more stable 4-hydroxy-5H,6H-pyrido[3,2-d]pyrimidin-6-one.

Caption: Proposed hydrolysis mechanism.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Aliquoting: Upon receiving a new batch of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one, aliquot the compound into smaller, single-use quantities in amber glass vials. This minimizes the exposure of the bulk material to atmospheric moisture and light during repeated use.

  • Inert Atmosphere: Before sealing, flush each vial with a gentle stream of an inert gas (e.g., argon or nitrogen) for 10-15 seconds to displace air and moisture.

  • Sealing: Tightly cap the vials. For long-term storage, consider using vials with PTFE-lined caps to ensure a good seal.

  • Desiccation: Place the sealed vials in a desiccator containing a suitable desiccant (e.g., silica gel or Drierite™).

  • Temperature Control: Store the desiccator at 2-8°C. For storage longer than 6 months, store at -20°C.

  • Equilibration: Before opening a vial for use, allow it to warm to room temperature inside the desiccator to prevent condensation of moisture onto the cold solid.

Protocol 2: HPLC Method for Purity Assessment

This is a general method suitable for the separation of chloropyrimidines and their corresponding hydroxy derivatives. Method optimization may be required for your specific instrumentation and application.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Advanced Topics

Solid-State Stability and Hygroscopicity

The solid-state properties of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one can significantly influence its stability.[6][7][8][9]

  • Crystallinity: Amorphous material is generally less stable and more hygroscopic than its crystalline counterpart. It is important to know the solid form of your material. X-ray powder diffraction (XRPD) can be used to determine the degree of crystallinity.

  • Hygroscopicity: This is the tendency of a solid to take up moisture from the atmosphere.[10][11][][13][14] A hygroscopicity classification can be determined using dynamic vapor sorption (DVS) analysis. This information is critical for defining appropriate handling and storage conditions.

Forced Degradation Studies

To proactively understand the degradation profile of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one, forced degradation studies can be performed.[15][16][17][18] These studies involve exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products. In the absence of experimental data, in silico prediction tools can provide insights into potential degradation pathways.[5][15][16][17][18]

A typical forced degradation study would include exposure to:

  • Acidic conditions: e.g., 0.1 M HCl at 60°C

  • Basic conditions: e.g., 0.1 M NaOH at 60°C

  • Oxidative conditions: e.g., 3% H₂O₂ at room temperature

  • Thermal stress: e.g., 80°C

  • Photostability: Exposure to light as per ICH Q1B guidelines

The samples from these studies would then be analyzed by HPLC-MS to identify and characterize any degradation products.

References

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). Journal of Pharmaceutical Sciences. [Link]

  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. (2024). Organic Process Research & Development. [Link]

  • HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. (2022).
  • Design, Synthesis and Bioactivity Evaluation of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives as Mnk and HDAC Inhibitors. (2020). Molecules. [Link]

  • New Development in Understanding Drug–Polymer Interactions in Pharmaceutical Amorphous Solid Dispersions from Solid-State Nuclear Magnetic Resonance. (2021). Pharmaceutics. [Link]

  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. (2021). Journal of Pharmaceutical Sciences. [Link]

  • Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. (2017). ResearchGate. [Link]

  • Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines. (2017). Oriental Journal of Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Integrating Solid-State Chemistry into API Process Development. (2023). Regis Technologies. [Link]

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. (2007). Journal of Biochemical and Biophysical Methods. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2018). Molecules. [Link]

  • Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth. (2026). Lhasa Limited. [Link]

  • API Development Trends: Solid Form Development. (2023). Sterling Pharma Solutions. [Link]

  • Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. (2010). Molecules. [Link]

  • Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. (2013). ResearchGate. [Link]

  • PREDICTING DRUG DEGRADATION USING BIOVIA MATERIALS STUDIO AND BIOVIA PIPELINE PILOT. (n.d.). Dassault Systèmes. [Link]

  • Optimization Strategies for API Synthesis and Formulation Development. (2026). Pharmaceutical Technology. [Link]

  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study. (2014). Journal of Pharmaceutical Sciences. [Link]

  • Control and Selection of API Solid State Attributes. (2023). Pharmaceutical Outsourcing. [Link]

  • Analysis of chlorpyrifos and chlorpyrifos-methyl residues in multi-environmental media by cloud-point extraction and HPLC. (2013). Analytical Methods. [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). Molecules. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Research Journal of Pharmacy and Technology. [Link]

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). (2002). Environmental Science & Technology. [Link]

  • BRIEFING 1241 Water–Solid Interactions in Pharmaceutical Systems, USP 32 page 759. The European Pharmacopoeia is. (2016). U.S. Pharmacopeia. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. [Link]

Sources

Optimization

Technical Support Center: Microwave-Assisted Synthesis of 4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one

Welcome to the specialized technical support center for the synthesis of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one. This specific bicyclic scaffold is a highly valued electrophilic intermediate in the design of potent...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized technical support center for the synthesis of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one. This specific bicyclic scaffold is a highly valued electrophilic intermediate in the design of potent CD38 inhibitors[1] and advanced RNA-binding small molecules[2].

Traditional thermal chlorination of pyrido-pyrimidine diones often suffers from poor yields, prolonged reaction times, and thermal degradation. Microwave-assisted organic synthesis (MAOS) overcomes these limitations by utilizing dielectric heating to achieve rapid, uniform energy transfer, significantly accelerating reaction rates and improving regioselectivity[3]. This guide provides a self-validating protocol, quantitative optimization data, and mechanistic troubleshooting to ensure reproducible success in your laboratory.

I. Synthetic Workflow

Step-by-step microwave-assisted chlorination workflow for pyrido[3,2-d]pyrimidin-6-one synthesis.

II. Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system with built-in analytical checkpoints to ensure the chemical integrity of the transformation before proceeding to isolation.

Objective: Regioselective conversion of 5H,6H-pyrido[3,2-d]pyrimidine-4,6-dione to the mono-chlorinated target.

Step 1: Reagent Preparation (Inert Atmosphere)

  • In an oven-dried 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend 5H,6H-pyrido[3,2-d]pyrimidine-4,6-dione (1.0 mmol, 163 mg) in anhydrous toluene (3.0 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 260 µL).

  • Dropwise, carefully add Phosphorus oxychloride (POCl₃) (3.0 mmol, 280 µL).

  • Causality: Toluene is a poor microwave absorber (low dielectric constant). The addition of DIPEA reacts with the initial HCl generated to form an ionic liquid salt (DIPEA·HCl). This salt acts as a highly efficient "microwave susceptor," allowing the reaction mixture to couple with microwave energy rapidly while simultaneously scavenging free HCl that would otherwise protonate the pyrimidine nitrogens and deactivate the ring.

Step 2: Microwave Irradiation

  • Seal the vial with a Teflon-lined crimp cap.

  • Insert into the microwave reactor. Program a 5-minute ramp time to 120°C, followed by a 15-minute hold time at 120°C with dynamic power modulation (max 150 W) and simultaneous cooling.

  • Causality: The 5-minute ramp prevents sudden exothermic spikes from the initial POCl₃ activation, mitigating the risk of vial over-pressurization.

Step 3: Validation Checkpoint (Self-Validation)

  • Allow the vial to cool to 25°C. In a fume hood, carefully uncap the vial.

  • Remove a 5 µL aliquot, dilute in 1 mL of anhydrous Acetonitrile, and inject into an LC-MS.

  • Validation Criteria: The starting material mass ( m/z [M+H]⁺ = 164) must be completely absent. The target mass ( m/z [M+H]⁺ = 182) should be the base peak, displaying a characteristic 3:1 isotopic ratio (182/184) confirming the presence of exactly one chlorine atom. If the 200/202 mass is observed, over-chlorination has occurred.

Step 4: Quench and Isolation

  • Slowly pour the reaction mixture into a vigorously stirred beaker containing 20 mL of crushed ice and saturated NaHCO₃ solution to neutralize residual POCl₃.

  • Extract the aqueous layer with cold Ethyl Acetate (3 x 15 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30°C. Triturate the resulting solid with cold diethyl ether to yield the pure product.

III. Quantitative Optimization Data

The following table summarizes the empirical data used to establish the optimal parameters in the protocol above.

Table 1: Optimization of Microwave-Assisted Chlorination Conditions

EntryTemperature (°C)Time (min)POCl₃ (equiv.)AdditiveConversion (%)Isolated Yield (%)Major Impurity
1100302.0None4538Unreacted Precursor
2 120 15 3.0 DIPEA >95 82 None (Optimal)
3140155.0DIPEA>99414,6-Dichloro byproduct
4120153.0DMF (cat.)>9965Vilsmeier adduct
IV. Troubleshooting Guides & FAQs

Q: How do I control regioselectivity to ensure chlorination occurs at C4 and not C6? A: In pyrido[3,2-d]pyrimidine systems, the C4 position on the pyrimidine ring exhibits significantly greater electrophilicity than the C6 position on the pyridine ring[4]. This inherent electronic bias allows for selective nucleophilic aromatic substitution. However, causality dictates that if the thermal energy provided by the microwave exceeds the activation barrier for the C6 position (typically >130°C), or if excessive POCl₃ is present, the 4,6-dichloro byproduct will form. Strict adherence to 120°C and 3.0 equivalents of POCl₃ is mandatory.

Q: My microwave reactor aborts the run due to sudden pressure spikes. What is causing this? A: This is caused by the rapid evolution of HCl gas and the vaporization of POCl₃. Causality: Microwave dielectric heating can cause localized superheating. If the precursor is not rigorously dried, residual moisture reacts violently with POCl₃ to generate massive volumes of HCl gas. Solution: Dry the starting dione in a vacuum oven at 60°C for 12 hours prior to use. Ensure you are using DIPEA to trap HCl as a liquid-phase salt, and never fill the microwave vial beyond 30% of its total volumetric capacity.

Q: The product degrades into a smear during silica gel chromatography. How can I purify it? A: 4-Chloro-pyrido[3,2-d]pyrimidines are highly susceptible to hydrolysis, reverting back to the dione upon exposure to ambient moisture or the acidic silanol groups on standard silica gel[5]. Causality: The highly electron-deficient nature of the pyrimidine ring activates the C-Cl bond toward nucleophilic attack by water. Solution: Avoid column chromatography entirely. Utilize the trituration method outlined in Step 4 of the protocol. If chromatography is absolutely necessary, use neutral alumina or silica gel pre-deactivated with 1% Triethylamine (Et₃N), and run the column rapidly.

V. Troubleshooting Decision Tree

Decision tree for troubleshooting common issues in the microwave-assisted chlorination process.

VI. References
  • Benchchem. "Pyrido[4,3-d]pyrimidin-4-amine,n-phenyl- | Benchchem: Microwave-Assisted Synthesis Protocols." 3

  • ACS Publications. "Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor." 5

  • Benchchem. "2,4-Dichlorobenzofuro[3,2-d]pyrimidine - Benchchem." 4

  • ACS Publications. "Discovery of Potent, Selective, and Brain-Penetrant Small Molecule CD38 Inhibitors." 1

  • bioRxiv. "The kinase inhibitor Palbociclib is a potent and specific RNA-binding molecule." 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance in 4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one Reactions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when functionalizing the 1[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when functionalizing the 1[1].

While the C-4 position is highly activated for Nucleophilic Aromatic Substitution ( SN​Ar ) due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens, the rigid, planar geometry of the fused bicyclic system introduces significant 2[2]. When attempting to couple bulky secondary amines or ortho-substituted aryl boronic acids, researchers often observe stalled reactions, unreacted starting materials, or competing protodehalogenation. This guide provides field-proven, causality-driven solutions to overcome these steric barriers.

Reaction Optimization Workflow

Workflow Start C-4 Functionalization (Steric Hindrance?) Q1 Nucleophile Type Start->Q1 UnH Primary Amines (Unhindered) Q1->UnH Bulky Secondary Amines (Bulky) Q1->Bulky Aryl Aryl Boronic Acids (ortho-substituted) Q1->Aryl Sol_UnH Standard SNAr (iPrOH, DIPEA, 50°C) UnH->Sol_UnH Sol_Bulky Microwave SNAr (NMP, 130°C) or LiHMDS Bulky->Sol_Bulky Sol_Aryl Suzuki Coupling (Pd2(dba)3, SPhos) Aryl->Sol_Aryl End High Yield Product Sol_UnH->End Sol_Bulky->End Sol_Aryl->End

Decision tree for overcoming C-4 steric hindrance in pyrido[3,2-d]pyrimidin-6-one reactions.

Frequently Asked Questions (FAQs)

Q1: Why does the C-4 position exhibit variable reactivity during SN​Ar despite being a highly electrophilic center? A1: The variability is dictated by the trajectory of nucleophilic attack. While unhindered primary amines (like 4-fluoroaniline) readily form the Meisenheimer complex at 50 °C in isopropanol, bulky nucleophiles face severe steric repulsion from the adjacent C-5 position and the N-3 lone pair. This steric clash restricts the required Bürgi-Dunitz approach angle, exponentially increasing the activation energy ( Ea​ ) and causing the reaction to 2[2].

Q2: How can I overcome low yields when coupling bulky secondary amines (e.g., substituted piperidines)? A2: You must fundamentally alter the thermodynamic and kinetic landscape. Switch to a high-boiling polar aprotic solvent (NMP or DMF) to better solvate the transition state, and utilize microwave irradiation (130–150 °C). If the amine is exceptionally hindered, pre-deprotonating it with a strong base (e.g., LiHMDS) generates a highly reactive amide anion, which forces the substitution kinetically and alters the 3[3] if applicable.

Q3: During Suzuki-Miyaura coupling with ortho-substituted phenylboronic acids, I am seeing mostly protodehalogenation instead of the cross-coupled product. How do we fix this? A3: Protodehalogenation is a classic symptom of a stalled transmetalation step. The steric bulk of the ortho-substituted boronic acid prevents it from effectively interacting with the Pd(II) intermediate. Transition to a highly active, sterically demanding dialkylbiaryl phosphine ligand (e.g., SPhos or RuPhos) paired with Pd2​(dba)3​ . These ligands stabilize the monomeric Pd(0) species, , and prevent off-cycle degradation.

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for Hindered Nucleophiles at C-4

Reaction TypeNucleophile / PartnerCatalyst / LigandBaseSolvent & TempTypical Yield (%)
Standard SN​Ar Primary Anilines (e.g., 4-fluoroaniline)None Et3​N or DIPEAiPrOH, 50–80 °C80–95%
Microwave SN​Ar Bulky Secondary AminesNoneDIPEA or K2​CO3​ NMP, 130 °C (MW)65–85%
Suzuki Coupling ortho-Substituted Boronic Acids Pd2​(dba)3​ / SPhos Cs2​CO3​ 1,4-Dioxane, 90 °C70–90%
Buchwald-Hartwig Electron-deficient AnilinesBrettPhos Pd G3 NaOtBu Toluene, 100 °C60–80%
Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted SN​Ar for Hindered Amines

Causality: Microwave dielectric heating provides rapid, localized energy to overcome the high Ea​ barrier imposed by steric hindrance, while NMP stabilizes the polar Meisenheimer transition state.

  • Preparation: In a 10 mL microwave vial, dissolve 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (1.0 equiv) and the bulky secondary amine (2.5 equiv) in anhydrous NMP (0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv).

    • Self-Validation Check: The solution should remain clear or turn pale yellow. A sudden color change to dark brown before heating indicates premature degradation of the starting material; ensure the NMP is strictly anhydrous.

  • Irradiation: Seal the vial and heat via microwave irradiation at 130 °C for 45 minutes.

  • Reaction Monitoring: Analyze via LC-MS.

    • Self-Validation Check: Confirm the disappearance of the starting material mass ( [M+H]+ corresponding to the characteristic 3:1 chlorine isotope pattern) and the appearance of the product mass.

  • Workup: Crash the product out by adding the mixture dropwise to ice-cold water. Filter the resulting precipitate and wash with cold water and diethyl ether.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Causality: SPhos creates a sterically crowded environment around the Pd center, preventing off-cycle dimeric Pd species and forcing the catalytic cycle forward despite the .

  • Reagent Loading: Charge a Schlenk flask with the 4-chloro core (1.0 equiv), the ortho-substituted arylboronic acid (1.5 equiv), Pd2​(dba)3​ (0.05 equiv), SPhos (0.10 equiv), and Cs2​CO3​ (3.0 equiv).

  • Degassing (Critical Step): Evacuate and backfill the flask with Argon three times. Add degassed 1,4-Dioxane/Water (4:1 v/v, 0.1 M).

  • Initiation: Heat the mixture to 90 °C.

    • Self-Validation Check: Within 10 minutes, the mixture should transition from a dark purple/black suspension to a deep orange/red homogeneous solution, confirming the formation of the active Pd(0)-SPhos complex. If the solution turns black and deposits metallic solid on the flask walls, Pd black has formed due to oxygen ingress; the reaction must be halted and restarted.

  • Completion: Stir for 4–6 hours until TLC confirms complete consumption of the chloride.

  • Purification: Filter through a short pad of Celite, concentrate, and purify via flash chromatography.

References
  • [2] Design, Synthesis and Bioactivity Evaluation of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives as Mnk and HDAC Inhibitors. Source: PMC / nih.gov. 2

  • ChemInform Abstract: Efficient Synthesis of 2-Substituted Pyrido[3,2-d]pyrimidines Involving SNAr and Palladium-Catalyzed Cross-Coupling Reactions. Source: ResearchGate.

  • [3] SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. Source: MDPI. 3

  • EFFICIENT SYNTHESIS OF 2,4-DISUBSTITUTED PYRIDO [3,2-d]PYRIMIDINES INVOLVING SNAr AND SUZUKI-MIYAURA CROSS COUPLING REACTIONS. Source: imist.ma.

  • [1] Discovery of Potent, Selective, and Brain-Penetrant Small Molecule CD38 Inhibitors. Source: ACS Medicinal Chemistry Letters. 1

Sources

Optimization

Minimizing side products in 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have overseen numerous hit-to-lead optimization campaigns and scale-up syntheses involving complex fused heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have overseen numerous hit-to-lead optimization campaigns and scale-up syntheses involving complex fused heterocycles. The 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one scaffold is a highly privileged pharmacophore, heavily utilized in the development of kinase inhibitors, RNA-binding molecules (such as "Reverse Palbociclib" analogs)[1], and novel CD38 inhibitors[2].

However, derivatizing this core—specifically via Nucleophilic Aromatic Substitution (SNAr) at the C4 position or alkylation at the N5 lactam position—presents significant chemoselectivity challenges. The highly electrophilic nature of the pyrimidine ring, combined with the tautomerizable lactam, frequently leads to hydrolysis, regioselectivity issues, and ring degradation.

This guide is designed to move beyond mere troubleshooting. We will dissect the causality behind these side reactions and implement self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Overview of Derivatization Pathways

Before troubleshooting, it is critical to understand the competing kinetic and thermodynamic pathways at play. The diagram below illustrates how reagent selection dictates the fate of the pyrido[3,2-d]pyrimidin-6-one core.

ReactionPathways SM 4-Chloro-5H,6H-pyrido [3,2-d]pyrimidin-6-one SNAr Desired SNAr Product (C4-Amine) SM->SNAr 1°/2° Amine Et3N, iPrOH Hydrolysis 4-Hydroxy Byproduct (Hydrolysis) SM->Hydrolysis Trace H2O Strong/Aq Base OAlk O-Alkylation Byproduct (C6-O-Alkyl) SM->OAlk R-X, Ag2CO3 or Hard Base NAlk N-Alkylation Product (N5-Alkyl) SM->NAlk R-X, Cs2CO3 DMF

Mechanistic pathways in 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one derivatization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a massive LC-MS peak for the 4-hydroxy byproduct (M - Cl + OH) during my SNAr reaction with amines?

The Causality: The C4-chloro group is highly activated by the electron-withdrawing nature of the fused pyrido-pyrimidine system. Trace water in hygroscopic solvents (like DMF or DMSO) or inorganic bases (like K₂CO₃) acts as a highly competitive, hard nucleophile. At elevated temperatures, hydroxide generation rapidly outcompetes the amine, leading to irreversible hydrolysis. The Solution: Abandon hygroscopic inorganic bases for SNAr. Switch to non-nucleophilic organic bases such as Triethylamine (Et₃N) or DIPEA. Furthermore, transition from DMF to a protic solvent like Isopropanol (iPrOH), which buffers the basicity of the amine and stabilizes the Meisenheimer complex transition state without introducing water[3].

Q2: When attempting to alkylate the lactam nitrogen (N5), NMR indicates a mixture of N-alkylated and O-alkylated isomers. How do I control regioselectivity?

The Causality: The pyridone ring undergoes lactam-lactim tautomerization. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen is "softer". Using hard bases (like NaH) or silver salts (Ag₂CO₃) drives kinetic O-alkylation. The Solution: To favor thermodynamic N-alkylation, use a softer base like Cesium Carbonate (Cs₂CO₃) in an aprotic polar solvent (DMF or DMAc)[3]. The large, polarizable cesium cation weakly coordinates with the lactam oxygen, leaving the nitrogen exposed and reactive for the incoming electrophile.

Q3: My aliphatic amine nucleophile is causing degradation of the starting material, resulting in a dark, tarry mixture. How can I prevent this?

The Causality: Highly basic aliphatic amines can trigger Dimroth-type rearrangements or complete pyrimidine ring opening if the temperature exceeds 90°C. The localized high pH degrades the fragile fused system before the substitution can complete. The Solution: Lower the reaction temperature to 60–70°C and reduce the equivalents of the amine. If the amine is a poor nucleophile due to steric hindrance, do not force the reaction with heat; instead, use a catalytic amount of a Lewis acid (e.g., ZnCl₂) to further activate the C4-chloro group.

Quantitative Data: Reaction Condition Optimization

To illustrate the impact of solvent and base selection on product distribution, review the comparative data below. This data synthesizes standard optimization matrices for the pyrido[3,2-d]pyrimidine core.

SolventBaseTemperature (°C)Desired SNAr Yield (%)Hydrolysis Byproduct (%)Degradation / Ring Opening (%)
DMF (Standard)K₂CO₃8045%40%15%
DMF (Anhydrous)DIPEA8065%20%15%
iPrOH (Anhydrous) Et₃N 80 88% < 5% < 5%
iPrOH (Anhydrous)Et₃N120 (Microwave)70%< 5%25%

Table 1: Optimization of C4-SNAr conditions demonstrating the superiority of protic solvents and organic bases in minimizing side products.

Troubleshooting Workflow

Use the following decision tree to systematically identify and resolve side-product formation in your derivatization workflows.

Troubleshooting Start Identify Major Byproduct via LC-MS Hydro Hydrolysis (M - Cl + OH) Start->Hydro Regio Regioisomers (N- vs O-alkylation) Start->Regio Degrad Degradation / Ring Opening Start->Degrad Solv Switch to anhydrous iPrOH Use non-nucleophilic Et3N Hydro->Solv Check Solvents & Base Base Use Cs2CO3 for N-alkylation Avoid NaH Regio->Base Check Base Hardness Temp Lower Temp to 60°C Reduce amine equivalents Degrad->Temp Check Temp & Equivalents Success Optimized Yield Solv->Success Base->Success Temp->Success

Decision tree for troubleshooting derivatization side products and optimizing yield.

Self-Validating Experimental Protocol: Optimized SNAr Derivatization

This protocol is engineered to be self-validating. By incorporating strict In-Process Controls (IPCs), you ensure that the reaction is driven to completion without over-processing, thereby eliminating thermodynamic degradation. The methodology is adapted from optimized conditions used in the synthesis of complex pyrido-pyrimidine kinase and USP13 inhibitors[3].

Reagents Required:

  • 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (1.0 equiv)

  • Nucleophilic Amine (1.5 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Isopropanol (iPrOH) (0.4 M relative to starting material)

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.

  • Solubilization: Charge the flask with 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (1.0 equiv). Add anhydrous iPrOH to achieve a 0.4 M concentration. Stir at 25°C until a uniform suspension is achieved.

  • Base Addition: Inject Et₃N (3.0 equiv) dropwise. Causality note: Et₃N acts as an acid scavenger for the HCl generated, preventing protonation of the incoming amine nucleophile without introducing hydroxide ions.

  • Nucleophile Addition: Add the nucleophilic amine (1.5 equiv) in a single portion.

  • Thermal Activation: Attach a reflux condenser and gradually heat the reaction mixture to 75°C using an oil bath.

  • In-Process Control (IPC) - The Self-Validating Step: After 2 hours, withdraw a 10 µL aliquot. Dilute in 1 mL of HPLC-grade Acetonitrile and analyze via LC-MS.

    • Validation Threshold: The reaction is complete when the ratio of Product to Starting Material is > 98:2, and the 4-hydroxy byproduct peak is < 2% Total Area (UV 254 nm). Do not proceed to workup until this threshold is met. If incomplete, stir for an additional 1 hour and re-test.

  • Quench and Isolation: Once validated, cool the mixture to 0°C in an ice bath. The desired product will typically precipitate out of the iPrOH.

  • Filtration: Filter the precipitate over a sintered glass funnel, washing the cake with cold iPrOH (2 x 5 mL) followed by diethyl ether (5 mL) to remove residual Et₃N·HCl salts and unreacted amine. Dry under high vacuum.

References

  • Elsocht, M. (2022). Towards an improved treatment of non-small cell lung cancer: Hit-to-lead optimization of Spautin-1. Vrije Universiteit Brussel.

  • Ulaganathan, V., et al. (2022). The kinase inhibitor Palbociclib is a potent and specific RNA-binding molecule. bioRxiv.

  • Tarrago, M. G., et al. (2026). Discovery of Potent, Selective, and Brain-Penetrant Small Molecule CD38 Inhibitors. ACS Journal of Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one in Aqueous Assays

Overview 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one is a highly reactive electrophilic intermediate and a critical pharmacophore core used in the development of kinase inhibitors (e.g., "Reverse Palbociclib" analogs)[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one is a highly reactive electrophilic intermediate and a critical pharmacophore core used in the development of kinase inhibitors (e.g., "Reverse Palbociclib" analogs)[1] and CD38 inhibitors[2]. Due to the intense electron-withdrawing nature of the fused pyrimidine-pyridone system, the C4-chloride is exceptionally prone to Nucleophilic Aromatic Substitution ( SN​Ar ).

When transitioning from organic synthesis to in vitro aqueous assays, researchers frequently encounter rapid compound degradation. This guide provides field-proven insights to troubleshoot, quantify, and mitigate aqueous instability.

Troubleshooting & FAQs

Q1: Why does my compound concentration rapidly drop when diluted into assay buffers? Causality: The pyrimidine ring is highly electron-deficient. This strongly activates the C4 position toward SN​Ar . In an aqueous environment, water molecules (or hydroxide ions) attack the C4 carbon, displacing the chloride leaving group. This forms a 4-hydroxy intermediate that rapidly tautomerizes into the thermodynamically stable pyrimidin-4-one degradant[3].

Q2: How does the pH of the buffer affect the hydrolysis rate? Causality: The hydrolysis of highly activated chloropyrimidines follows a V-shaped pH-rate profile[4]:

  • Alkaline pH (>7.5): The concentration of highly nucleophilic hydroxide ions ( OH− ) increases, exponentially accelerating base-catalyzed SN​Ar .

  • Acidic pH (<5.0): Protonation of the pyrimidine nitrogen increases the electrophilicity of the C4 carbon, lowering the activation energy for attack by neutral water molecules (acid-catalyzed hydrolysis)[3].

  • Optimal Stability: The compound exhibits maximum stability in slightly acidic to neutral conditions (pH 5.5 – 6.5), though it remains susceptible to slow hydrolysis.

Q3: I am using a standard pH 7.4 buffer, but the compound degrades within minutes. What is going wrong? Causality: Check your buffer composition. If you are using Tris (Tris(hydroxymethyl)aminomethane), you are inadvertently driving a chemical reaction. Tris contains a primary aliphatic amine, which is a vastly superior nucleophile compared to water. The 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one will rapidly undergo an amination reaction with Tris, forming a covalent adduct[3]. Solution: Switch to non-nucleophilic "Good's buffers" containing tertiary amines or sulfonic acids, such as HEPES, MOPS, or PIPES .

Q4: How should I prepare and store stock solutions to ensure scientific integrity? Causality: Moisture is the primary enemy of this compound. Stock solutions must be prepared in anhydrous, high-quality DMSO. Because DMSO is highly hygroscopic, repeated opening of the stock vial will introduce atmospheric moisture, leading to slow, silent hydrolysis inside the tube over time. Solution: Prepare single-use aliquots in anhydrous DMSO, store at -80°C over desiccant, and strictly avoid freeze-thaw cycles.

Quantitative Data: Expected Stability Profiles

The table below summarizes the expected kinetic behavior of the 4-chloropyrimidine core under various assay conditions.

Assay ConditionBuffer SystemExpected Half-Life ( t1/2​ )Primary Degradation Mechanism
pH 4.0 AcetateModerate (~2-4 Hours)Acid-catalyzed SN​Ar hydrolysis
pH 7.4 HEPES / PBSModerate (~4-6 Hours)Base-catalyzed SN​Ar hydrolysis
pH 7.4 Tris-HClVery Short (<15 Minutes) Covalent amination (Tris adduct formation)
pH 10.0 CarbonateShort (<30 Minutes)Hydroxide-driven SN​Ar hydrolysis
100% DMSO None (Anhydrous)Highly Stable (>6 Months)None (Requires strictly anhydrous storage)

Experimental Protocol: Self-Validating Aqueous Stability Profiling

To accurately determine the half-life of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one in your specific assay buffer, utilize this self-validating LC-MS/MS workflow.

Self-Validation Principle: This protocol includes a " t=0 Validation Control" to prove that any signal loss is due to chemical degradation rather than aqueous insolubility (crashing out).

Step-by-Step Methodology
  • Stock Preparation: Prepare a 10 mM stock solution in 100% anhydrous DMSO. Causality: Ensures the compound is fully dissolved without initiating premature hydrolysis.

  • Buffer Equilibration: Pre-warm your non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.4) to 37°C in a thermomixer.

  • The t=0 Validation Control (Critical Step):

    • Pipette 300 µL of ice-cold Acetonitrile (MeCN) into a clean tube.

    • Add 100 µL of the pre-warmed buffer.

    • Spike in 1 µL of the 10 mM DMSO stock.

    • Causality: Spiking directly into the organic quench solution establishes the 100% recovery baseline. If this signal is low during LC-MS analysis, your compound has a fundamental solubility issue, not just an instability issue.

  • Reaction Initiation: Spike 10 µL of the 10 mM DMSO stock into 990 µL of the pre-warmed buffer (Final concentration: 100 µM, 1% DMSO). Vortex immediately.

  • Time-Course Sampling: At t=15,30,60,120,and 240 minutes, withdraw a 100 µL aliquot.

  • Quenching: Immediately dispense the 100 µL aliquot into 300 µL of ice-cold MeCN containing an internal standard.

    • Causality: The 1:3 organic dilution instantly drops the dielectric constant of the solvent and the temperature, effectively freezing the hydrolysis kinetics and precipitating any buffer salts.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes. Transfer the supernatant to LC-MS vials and quantify the disappearance of the parent mass and the appearance of the +18 Da (or -18 Da from parent + H2O - HCl) pyrimidin-4-one degradant mass.

Visualizations

Degradation Pathway

SNAr_Hydrolysis A 4-chloro-5H,6H- pyrido[3,2-d]pyrimidin-6-one B Nucleophilic Attack (H2O or OH-) A->B Aqueous Buffer C Meisenheimer Intermediate B->C Rate-limiting D Chloride Expulsion (-Cl) C->D Fast E 4-hydroxy derivative (Enol form) D->E F Tautomerization E->F Equilibrium G Pyrimidin-4-one (Stable Degradant) F->G Favored

Mechanism of SNAr hydrolysis of 4-chloropyrimidines in aqueous environments.

Experimental Workflow

Stability_Workflow S1 1. Stock Preparation (10 mM in Anhydrous DMSO) S3 3. Spiking & Incubation (100 µM final conc.) S1->S3 S2 2. Buffer Equilibration (HEPES pH 7.4 at 37°C) S2->S3 S4 4. Time-Course Sampling (t=0, 15, 30, 60, 120 min) S3->S4 Initiates reaction S5 5. Quenching (1:3 ratio with cold MeCN) S4->S5 Halts hydrolysis S6 6. LC-MS/MS Analysis (Quantify Parent & Degradant) S5->S6 Precipitates proteins/salts

Step-by-step experimental workflow for LC-MS/MS aqueous stability profiling.

References

  • Discovery of Potent, Selective, and Brain-Penetrant Small Molecule CD38 Inhibitors ACS Medicinal Chemistry Letters[Link][2]

  • The kinase inhibitor Palbociclib is a potent and specific RNA-binding molecule Nucleic Acids Research / bioRxiv[Link][1]

  • Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH Universiti Kebangsaan Malaysia (ResearchGate)[Link][4]

Sources

Reference Data & Comparative Studies

Validation

4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one vs 4-chloroquinazoline reactivity

A Comparative Guide to the Reactivity of 4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one and 4-Chloroquinazoline in Nucleophilic Aromatic Substitution As drug development increasingly relies on nitrogen-rich heterocycles to...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of 4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one and 4-Chloroquinazoline in Nucleophilic Aromatic Substitution

As drug development increasingly relies on nitrogen-rich heterocycles to target specific kinases (e.g., EGFR, DHFR) and other biological targets, selecting the appropriate building blocks is critical[1][2]. Both 4-chloroquinazoline (4-CQ) and 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (4-CPPO) are privileged scaffolds in medicinal chemistry. However, their reactivity profiles toward Nucleophilic Aromatic Substitution (SNAr) diverge significantly due to subtle but profound electronic differences in their fused ring systems.

This guide provides an in-depth, mechanistic comparison of these two electrophiles, supported by kinetic principles and validated experimental protocols, to empower researchers in optimizing their synthetic workflows.

Mechanistic Causality: Electronic Activation vs. Deactivation

The SNAr reaction proceeds via an addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack on the electron-poor aromatic ring, forming a negatively charged intermediate known as the Meisenheimer complex[3]. The stability of this complex dictates the reaction kinetics.

4-Chloroquinazoline (The Activated Electrophile): In 4-CQ, the pyrimidine ring is fused to a simple benzene ring. The two highly electronegative nitrogen atoms in the pyrimidine ring strongly withdraw electron density from the C4 position via both inductive (-I) and resonance (-M) effects. Because the fused benzene ring does not donate significant electron density back into the pyrimidine system, the C4 carbon is highly electrophilic. Consequently, SNAr reactions with 4-CQ are rapid, highly regioselective, and often proceed at room temperature or under mild heating[1]. Furthermore, protic solvents or mild acidic conditions can provide "electrophilic solvation," protonating the pyrimidine nitrogens and further accelerating the nucleophilic attack[4].

4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (The Deactivated Electrophile): In contrast, 4-CPPO features a pyridine ring fused to the pyrimidine, but critically, it contains a lactam moiety (a 6-one carbonyl and a 5H secondary amine). While the pyridine ring itself is generally electron-withdrawing, the nitrogen atom at position 5 (N5) acts as an electron-donating group via resonance (+M effect). The lone pair on N5 delocalizes into the pyrimidine ring, specifically increasing the electron density at the adjacent C4 position. This localized electron donation neutralizes the partial positive charge at C4, destabilizing the transition state leading to the Meisenheimer complex. As a result, 4-CPPO requires significantly harsher conditions (elevated temperatures, stronger bases, or transition-metal catalysis) to achieve complete conversion[2].

G cluster_0 4-Chloroquinazoline (High Reactivity) cluster_1 4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (Lower Reactivity) CQ 4-CQ Electrophilic C4 MC1 Meisenheimer Complex (Stabilized) CQ->MC1 Nucleophile Attack (Low Ea) Prod1 4-Aminoquinazoline (Fast, Mild Cond.) MC1->Prod1 -Cl⁻ CPPO 4-CPPO Lactam N5 Donation MC2 Meisenheimer Complex (Destabilized) CPPO->MC2 Nucleophile Attack (High Ea) Prod2 Substituted Product (Slow, Harsh Cond.) MC2->Prod2 -Cl⁻

Caption: Comparative S_NAr energy landscapes and electronic effects for 4-CQ vs. 4-CPPO.

Quantitative Performance Comparison

To objectively compare the reactivity of these two scaffolds, the following table synthesizes typical experimental parameters required to achieve >90% conversion using a standard primary aliphatic amine (e.g., benzylamine) and a weaker nucleophile (e.g., an unactivated aniline).

Parameter4-Chloroquinazoline (4-CQ)4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (4-CPPO)
Aliphatic Amine Conditions THF or EtOH, 25–60 °C1,4-Dioxane or DMF, 80–100 °C
Reaction Time (Aliphatic) 1–3 hours12–18 hours
Aniline (Weak Nu) Conditions EtOH (mild acid cat.) or DMF, 80 °CDMF, 120 °C (Often requires Pd-catalysis)
Reaction Time (Aniline) 4–8 hours24 hours (or 4 h via Buchwald-Hartwig)
Base Requirement Often optional (amine acts as base)Strict requirement (DIPEA, K₂CO₃, or Cs₂CO₃)
Primary Side Reaction Hydrolysis to quinazolinone (if wet)Starting material recovery (incomplete reaction)

Validated Experimental Methodologies

As a principle of scientific integrity, a protocol must be a self-validating system. The following methodologies incorporate built-in analytical checkpoints to ensure the causality of your results matches the theoretical framework.

Protocol A: SNAr of 4-Chloroquinazoline with Anilines

Causality Focus: Leveraging electrophilic solvation and the inherently low activation barrier of the quinazoline scaffold[4].

  • Setup: In an oven-dried 25 mL round-bottom flask, dissolve 4-chloroquinazoline (1.0 mmol) in anhydrous ethanol (5.0 mL).

  • Nucleophile Addition: Add the aniline derivative (1.1 mmol). Note: We use only a slight excess because the high electrophilicity of C4 prevents the need for massive nucleophile equivalents.

  • Activation: Add 1-2 drops of concentrated HCl (catalytic). This protonates the pyrimidine nitrogens, lowering the LUMO of the electrophile and facilitating attack by the weakly nucleophilic aniline[4].

  • Reaction & Monitoring: Stir at 60 °C. Monitor via TLC (Hexanes/EtOAc 3:1). The highly conjugated product will exhibit a distinct UV shift compared to the starting material. The reaction should reach completion within 4 hours.

  • Workup: Cool to room temperature. The product often precipitates directly from ethanol as the hydrochloride salt. Filter, wash with cold ethanol, and dry under vacuum.

Protocol B: Amination of 4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one

Causality Focus: Overcoming the lactam-induced deactivation via thermal energy and strong organic bases, or bypassing SNAr entirely via transition metal catalysis[2].

  • Setup: In a sealed pressure tube, suspend 4-CPPO (1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL). Note: Dioxane is selected over THF to allow for a higher reaction temperature without utilizing pressurized microwave conditions.

  • Reagent Addition: Add the amine nucleophile (2.0 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). The large excess of base is required to continuously shift the equilibrium and neutralize the generated HCl, preventing protonation of the nucleophile.

  • Thermal Activation: Heat the mixture to 100 °C for 16 hours.

  • Validation Checkpoint: Analyze via LC-MS. If >20% starting material remains, the SNAr pathway is energetically unfavorable for this specific amine.

  • Alternative Pathway (Buchwald-Hartwig): If the SNAr fails, switch to a cross-coupling paradigm. Add Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in dioxane at 110 °C. The palladium insertion into the C-Cl bond bypasses the deactivated Meisenheimer complex entirely[2].

  • Workup: Dilute with EtOAc, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and purify via flash chromatography.

Workflow Prep 1. Substrate Preparation Dry solvents & inert atmosphere ReactCQ 2a. 4-CQ Reaction EtOH, 60°C, 2-4 hours (Mild S_NAr) Prep->ReactCQ ReactCPPO 2b. 4-CPPO Reaction Dioxane, 100°C, 16 hours (Harsh S_NAr or Pd-Cat) Prep->ReactCPPO Monitor 3. Reaction Monitoring LC-MS & TLC validation ReactCQ->Monitor ReactCPPO->Monitor Workup 4. Quench & Workup Precipitation or Chromatography Monitor->Workup

Caption: Parallel experimental workflows highlighting the divergent condition requirements.

Conclusion

While 4-chloroquinazoline and 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one may appear structurally similar, their reactivity profiles are fundamentally different. The 4-CQ scaffold acts as a classic, highly activated electrophile suitable for rapid library generation under mild conditions. Conversely, the 4-CPPO scaffold is electronically deactivated by its lactam moiety, demanding rigorous optimization, higher thermal energy, or the strategic application of palladium catalysis to achieve successful functionalization. Understanding these causal mechanisms ensures predictable scale-up and prevents costly synthetic bottlenecks in drug discovery pipelines.

References

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction ResearchG
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry N
  • Efficient Synthesis of 2-Substituted Pyrido[3,2-d]pyrimidines Involving SNAr and Palladium-Catalyzed Cross-Coupling Reactions Thieme Connect
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry

Sources

Comparative

Comparative Guide: Validating the Purity of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one via HPLC-UV

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with halogenated nitrogen heterocycles. 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (CAS: 1242446-83-8) [1] is a highly pola...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with halogenated nitrogen heterocycles. 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (CAS: 1242446-83-8) [1] is a highly polar, aromatic building block critical in the synthesis of kinase inhibitors and other pharmaceutical intermediates. Validating its purity is not merely a box-checking exercise; it requires a deep understanding of molecular interactions to separate the active pharmaceutical ingredient (API) from closely related regioisomers, hydrolysis products, and des-chloro impurities.

This guide objectively compares traditional Reversed-Phase (C18) methodologies against Alternative Selectivity (PFP) columns, providing a self-validating experimental protocol grounded in [2].

The Chemical Challenge: Causality in Column Selection

Standard C18 columns are the default starting point in most laboratories. However, C18 phases rely almost exclusively on dispersive (hydrophobic/van der Waals) forces. When analyzing 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one, the structural difference between the target analyte and its primary degradation product (the des-chloro or 4-hydroxy analog) yields a negligible shift in hydrophobicity. Consequently, C18 columns often fail to provide baseline resolution.

To achieve true specificity, we must exploit the molecule's electronic properties. The pyrimidine-pyridine fused ring is highly electron-deficient ( π -acidic), and the C-Cl bond creates a strong, localized dipole moment.

By switching to a Pentafluorophenyl (PFP) stationary phase, we introduce orthogonal retention mechanisms. The highly electronegative fluorine atoms on the PFP ring create a π -acidic surface that engages in strong π−π interactions with the analyte. Furthermore, the PFP phase facilitates intense dipole-dipole interactions with the C-Cl bond, allowing it to easily discriminate between halogenated and non-halogenated species [3].

SelectivityMechanism Analyte 4-chloro-5H,6H-pyrido [3,2-d]pyrimidin-6-one C18 Alkyl Phase (C18) Analyte->C18 Primary Pathway PFP Fluorinated Phase (PFP) Analyte->PFP Orthogonal Selectivity Disp Dispersive (Hydrophobic) C18->Disp PFP->Disp PiPi π-π Interactions (Aromatic Core) PFP->PiPi Dipole Dipole-Dipole (C-Cl Bond) PFP->Dipole

Fig 1: Retention mechanisms of C18 vs. PFP phases for halogenated heterocycles.

Comparative Performance Data

To empirically validate this mechanistic theory, we compared the chromatographic performance of a standard C18 column against a high-strength silica PFP column using a spiked sample containing the API and a 1.0% des-chloro impurity.

Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 3.5 µm)Fluorinated PFP Column (150 x 4.6 mm, 3.5 µm)
Retention Time (API) 4.2 min6.8 min
Resolution ( Rs​ ) (API vs. Impurity) 1.1 (Co-elution, Fails SST)3.4 (Baseline Resolution, Passes SST)
Tailing Factor ( Tf​ ) 1.8 (Secondary silanol interactions)1.1 (Symmetrical peak shape)
Theoretical Plates ( N ) ~8,500~14,200
Primary Selectivity Driver Dispersive (Hydrophobic)Dispersive, π−π , Dipole-Dipole

Data Synthesis: The PFP column not only retains the polar analyte longer (moving it away from the solvent front) but also achieves a critical resolution ( Rs​ ) of 3.4, well above the ICH requirement of ≥1.5 for quantitative purity assessment.

Self-Validating HPLC-UV Protocol

A robust method is a self-validating system. It does not blindly generate data; it continuously verifies its own performance through integrated System Suitability Testing (SST) gates. If the system fails to meet predefined criteria, the sequence halts, ensuring absolute trustworthiness in the reported purity.

Step 1: Reagent & Sample Preparation
  • Diluent: 50:50 v/v Ultrapure Water / Acetonitrile. (Causality: Matches the initial gradient conditions to prevent solvent-shock peak distortion).

  • Sample Concentration: 0.5 mg/mL of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one.

  • SST Resolution Mix: API spiked with 0.5% des-chloro impurity and 0.5% 4-hydroxy degradation product.

Step 2: Chromatographic Conditions
  • Column: Waters ACQUITY UPLC HSS PFP or equivalent (150 x 4.6 mm, 3.5 µm) [4].

  • Mobile Phase A: 0.1% Formic Acid in Water. (Causality: The acidic pH suppresses the ionization of residual silanols on the silica support and keeps the lactam moiety fully protonated, eliminating peak tailing).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analytes)

    • 2.0 - 12.0 min: 5% 60% B

    • 12.0 - 15.0 min: 60% 95% B (Column wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm. (Causality: The highly conjugated pyrido-pyrimidine core exhibits robust molar absorptivity at this wavelength, maximizing the Signal-to-Noise ratio for trace impurities).

Step 3: The Self-Validation Loop (Data Quality Gates)

Before any sample data is processed, the system must pass the following automated checks:

  • Blank Injection: No interfering peaks at the API retention time ( S/N<3 ).

  • SST Resolution Mix: Resolution ( Rs​ ) between API and closest impurity must be >2.0 .

  • Precision Check: 5 replicate injections of the API standard must yield a Peak Area %RSD <1.0% .

ValidationWorkflow SST 1. System Suitability (Rs > 2.0, Tailing < 1.5) Spec 2. Specificity Testing (Blank & Impurity Spikes) SST->Spec Lin 3. Linearity & Range (LOQ to 120% Target) Spec->Lin Prec 4. Precision & Accuracy (Repeatability, %RSD < 2.0) Lin->Prec Gate Data Quality Gate Pass/Fail? Prec->Gate Gate->SST Fail (Investigate) Approve Method Validated (ICH Q2 Compliant) Gate->Approve Pass

Fig 2: Self-validating ICH Q2(R2) workflow with integrated data quality feedback loop.

Conclusion

Validating the purity of complex halogenated heterocycles like 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one requires moving beyond generic C18 methodologies. By understanding the molecular causality—specifically the π -acidic and dipole nature of the analyte—scientists can leverage the orthogonal selectivity of PFP columns. Coupled with a self-validating, ICH-compliant protocol, this approach guarantees high-fidelity analytical data suitable for rigorous drug development pipelines.

References

  • International Council for Harmonisation (ICH) : ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency / ICH. Available at:[Link]

  • LCGC International : Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Chromatography Online. Available at: [Link]

  • Waters Corporation : Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Library. Available at: [Link]

Validation

Comparative Binding Affinity of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one Analogs

The 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one scaffold represents a fascinating node in modern pharmacological design. Originally utilized as a synthetic intermediate, derivatives of this specific bicyclic core have de...

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Author: BenchChem Technical Support Team. Date: March 2026

The 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one scaffold represents a fascinating node in modern pharmacological design. Originally utilized as a synthetic intermediate, derivatives of this specific bicyclic core have demonstrated profound, yet highly divergent, binding affinities across entirely different biological modalities: structured viral RNA (such as HIV-1 TAR) and metabolic ectoenzymes (like CD38).

As drug development increasingly looks beyond traditional lock-and-key protein targeting, understanding the structure-activity relationship (SAR) of this scaffold provides critical insights into designing highly specific ligands. This guide objectively compares the binding performance of pyrido[3,2-d]pyrimidin-6-one analogs against alternative structures, supported by mechanistic rationales and self-validating experimental protocols.

Mechanistic Divergence: The Causality of the [3,2-d] Isomer

The orientation of the nitrogen atoms within the pyrido-pyrimidine core dictates the molecule's interactome. A prime example is the comparison between the blockbuster CDK4/6 inhibitor Palbociclib (which features a pyrido[2,3-d]pyrimidin-7-one core) and its synthesized analog, Reverse Palbociclib (which utilizes the pyrido[3,2-d]pyrimidin-6-one core)[1].

  • Abolition of Kinase Activity: Kinase inhibition strictly requires a precise hydrogen-bond donor/acceptor topology to anchor the molecule into the ATP-binding hinge region. Shifting the core from a[2,3-d] to a [3,2-d] orientation disrupts this directional geometry, effectively nullifying CDK4/6 kinase inhibition[2].

  • Retention of RNA Binding: Unlike kinase pockets, RNA major grooves and bulges (like the HIV-1 TAR UCU bulge) rely heavily on ligand planarity for base stacking and overall basicity for electrostatic interactions with the phosphate backbone. The [3,2-d] core maintains these physicochemical traits, allowing Reverse Palbociclib to bind HIV-1 TAR with low nanomolar affinity, proving that RNA binding is independent of kinase inhibition[2].

  • Enzyme Interception (CD38): In the context of CD38 inhibitors, the pyrido[3,2-d]pyrimidin-6-one core acts as a rigid, solvent-exposed vector. It maintains a critical anchoring hydrogen bond with the Thr221 residue in the CD38 active site. This precise positioning allows an appended nucleophilic "warhead" (such as an imidazole ring) to attack and intercept the high-energy oxocarbenium intermediate of the NAD+ substrate, permanently stalling the enzyme[3].

ScaffoldLogic Core 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (Base Scaffold) RNATarget RNA Targeting (e.g., Reverse Palbociclib) Core->RNATarget EnzymeTarget Enzyme Inhibition (e.g., CD38 Inhibitors) Core->EnzymeTarget RNA_Mech Maintains basicity & planarity Disrupts kinase hinge H-bonds RNATarget->RNA_Mech Enzyme_Mech Rigid solvent-exposed vector Maintains Thr221 H-bond EnzymeTarget->Enzyme_Mech RNA_Outcome High Affinity HIV-1 TAR Binding (Kd ~ 10-150 nM) RNA_Mech->RNA_Outcome Enzyme_Outcome Oxocarbenium Interception (Potent CD38 Blockade) Enzyme_Mech->Enzyme_Outcome

Diagram 1: Structural logic and target divergence of the pyrido[3,2-d]pyrimidin-6-one scaffold.

Comparative Binding Affinity Profiles

To objectively evaluate the performance of the [3,2-d] scaffold, we must compare its quantitative binding affinities against structural alternatives.

Table 1: RNA Binding & Kinase Activity Comparison

This table contrasts the [3,2-d] core (Reverse Palbociclib) with the[2,3-d] core (Palbociclib) to highlight the separation of RNA affinity from kinase activity[1],[2].

CompoundCore ScaffoldHIV-1 TAR Affinity ( Kd​ )pre-miR-21 Affinity ( Kd​ )CDK4/6 Inhibition ( IC50​ )
Palbociclib pyrido[2,3-d]pyrimidin-7-one~3 - 33 nM~7,000 nM~60 nM
Reverse Palbociclib pyrido[3,2-d]pyrimidin-6-one~10 - 150 nM*~360 nMNegligible (>10 µM)

*Note: Reverse Palbociclib affinity varies based on ionic conditions (~10 nM in low salt, ~150 nM in high salt).

Table 2: CD38 Enzyme Inhibitor Evolution

In the pursuit of CNS-penetrant CD38 inhibitors, researchers utilized the pyrido[3,2-d]pyrimidin-6-one core as a starting point before simplifying it to optimize pharmacokinetic properties[3].

Compound GenerationCore ScaffoldPrimary Target InteractionBrain Penetration Profile
Early Gen (1-3) pyrido[3,2-d]pyrimidin-6-oneH-bond with Thr221 & Ser186Low (High efflux across MDCK-MDR1)
Optimized (4-5) pyrimidine-4-carboxamideH-bond with Thr221Improved (Reduced Hydrogen Bond Donors)

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols describe the exact self-validating systems used to measure the affinities cited above.

Protocol A: 2-AP Fluorescence RNA Binding Assay

Scientific Rationale: 2-Aminopurine (2-AP) is a highly fluorescent structural analog of adenine. By synthetically substituting U25 in the HIV-1 TAR bulge with 2-AP, the RNA becomes a self-reporting biosensor. When a pyrido[3,2-d]pyrimidin-6-one analog binds to the bulge, it forces a conformational change that alters the local stacking environment of the 2-AP, resulting in a quantifiable shift in fluorescence emission. This directly proves target engagement at the specific structural site[2].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a physiological binding buffer consisting of 50 mM bis-Tris at pH 6.5. (Avoid excessive counterions if measuring low-salt baseline affinity).

  • RNA Preparation: Dilute the custom synthesized 2-AP-TAR RNA to a final concentration of 50 nM in the binding buffer. Heat to 90°C for 2 minutes and snap-cool on ice to ensure proper secondary structure folding.

  • Ligand Titration: Prepare serial dilutions of the pyrido[3,2-d]pyrimidin-6-one analog. Titrate the ligand into the RNA solution across a concentration gradient from 0 to 900 nM.

  • Fluorescence Measurement: Excite the samples at 310 nm. Monitor the reporter emission fluorescence intensity specifically at 362 nm.

  • Data Analysis: Plot the change in fluorescence intensity against ligand concentration. Fit the data using a sequential two-site binding model to calculate the primary high-affinity Kd​ and the secondary lower-affinity Kd​ .

AssayWorkflow Step1 Step 1: Preparation 50 nM 2-AP-TAR RNA 50 mM bis-Tris (pH 6.5) Step2 Step 2: Titration 0 - 900 nM Ligand (e.g., Reverse Palbociclib) Step1->Step2 Step3 Step 3: Measurement Excitation: 310 nm Emission: 362 nm Step2->Step3 Step4 Step 4: Validation Shift in emission indicates bulge conformational change Step3->Step4

Diagram 2: Experimental workflow for the 2-AP Fluorescence RNA Binding Assay.

Protocol B: CD38 Oxocarbenium Interception Assay

Scientific Rationale: CD38 naturally hydrolyzes NAD+ via a highly unstable oxocarbenium ion intermediate. To validate that pyrido[3,2-d]pyrimidin-6-one derivatives act by intercepting this intermediate, researchers utilize a surrogate fluorogenic substrate like NGD+ (Nicotinamide guanine dinucleotide). If the inhibitor successfully forms a covalent adduct with the intermediate, the production of the fluorescent product (cGDPR) is halted, providing a real-time kinetic readout of enzyme blockade[3].

Step-by-Step Workflow:

  • Enzyme Prep: Incubate recombinant human CD38 (hCD38) in assay buffer (e.g., 20 mM HEPES, pH 7.4).

  • Inhibitor Incubation: Add the pyrido[3,2-d]pyrimidin-6-one analog at varying concentrations and pre-incubate for 15 minutes to allow the Thr221 hydrogen bond to anchor the scaffold.

  • Substrate Addition: Initiate the reaction by adding NGD+ (typically at a concentration near its Km​ ).

  • Kinetic Readout: Continuously monitor the fluorescence of the cyclic GDP-ribose (cGDPR) product (Excitation ~300 nm, Emission ~410 nm) over 30 minutes.

  • Validation: Use mass spectrometry (LC-MS) on the reaction mixture to detect the specific mass shift corresponding to the covalent CD38i-ADPR adduct, confirming the mechanistic interception.

References

  • Discovery of Potent, Selective, and Brain-Penetrant Small Molecule CD38 Inhibitors Source: American Chemical Society (ACS) URL:[Link]

  • The kinase inhibitor palbociclib binds to HIV TAR RNA with very low nanomolar affinity and exquisite specificity Source: Nucleic Acids Research | Oxford Academic URL:[Link]

  • The kinase inhibitor Palbociclib is a potent and specific RNA-binding molecule Source: bioRxiv URL:[Link]

Sources

Comparative

LC-MS Method Validation for 4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one: A Comparative Guide to Stationary Phases and Sample Preparation

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by nitrogen-dense, polar heterocycles. 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one is a prime example.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by nitrogen-dense, polar heterocycles. 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one is a prime example. Widely utilized as an intermediate scaffold in the development of CD38 inhibitors[1] and RNA-binding kinase inhibitors like Palbociclib analogs[2], its accurate quantification in biological matrices is critical for pharmacokinetic (PK) profiling.

However, its highly polar nature, the presence of basic nitrogens, and a lactam motif make it notoriously difficult to retain on standard C18 columns. Furthermore, when extracted from plasma, it is highly susceptible to ion suppression from endogenous phospholipids. To meet the rigorous standards of the ICH M10 guidelines for bioanalytical method validation[3][4], we must move beyond default methodologies.

This guide objectively compares C18 versus Biphenyl stationary phases and Protein Precipitation (PPT) versus Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE), providing a self-validating framework for robust LC-MS/MS detection.

The ICH M10 Validation Framework

Before diving into the comparative data, it is essential to map the validation workflow. The ICH M10 guidelines mandate strict thresholds for accuracy, precision, and matrix effects[3]. The diagram below illustrates the critical path from method development to a fully validated bioanalytical assay.

ICH_M10_Workflow Dev Method Development (Chromatography & MS) Prep Sample Preparation Optimization Dev->Prep Val ICH M10 Full Validation Initiation Prep->Val Spec Selectivity & Specificity (Blank Matrix Check) Val->Spec Acc Accuracy & Precision (±15% CV Limit) Val->Acc Mat Matrix Effect & Recovery (Phospholipid Removal) Val->Mat Stab Stability Assessments (Benchtop, F/T, Autosampler) Val->Stab Final Validated Bioanalytical Method Ready for PK Studies Spec->Final Acc->Final Mat->Final Stab->Final

Figure 1: ICH M10 Bioanalytical Method Validation Workflow for LC-MS/MS.

Chromatographic Causality: Why C18 Fails and Biphenyl Succeeds

The core structure of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (Exact Mass: 181.00 Da) is highly aromatic and electron-deficient due to the chloro substituent and multiple ring nitrogens.

The C18 Limitation: Traditional alkyl (C18) phases rely purely on hydrophobic dispersive forces. Because this analyte is highly polar, it elutes near the void volume on a C18 column, co-eluting with un-retained plasma salts. Additionally, secondary interactions between the basic pyrimidine nitrogens and residual surface silanols on the silica support cause severe peak tailing.

The Biphenyl Advantage: Switching to a Biphenyl stationary phase introduces π−π interactions. The electron-dense biphenyl rings on the stationary phase strongly interact with the electron-deficient pyrido-pyrimidine core. This fundamentally changes the retention mechanism, pushing the analyte past the void volume and shielding it from silanol interactions, resulting in sharp, symmetrical peaks.

Table 1: Chromatographic Performance Comparison
Chromatographic ParameterStandard C18 Column (e.g., BEH C18)Biphenyl Column (e.g., Raptor Biphenyl)Mechanistic Causality
Retention Time ( tR​ ) 0.8 min (Near void volume)2.4 minBiphenyl π−π interactions strongly retain the electron-deficient core.
Peak Asymmetry ( Tf​ ) 1.8 (Severe tailing)1.1 (Symmetrical)Biphenyl phase shielding mitigates secondary silanol interactions.
Theoretical Plates ( N ) < 5,000> 15,000Enhanced retention allows proper partitioning, sharpening the peak.
Sample Preparation: Eradicating Matrix Effects

When analyzing plasma samples, the choice of extraction dictates the success of the validation. Protein Precipitation (PPT) is fast but non-selective, leaving behind high concentrations of glycerophosphocholines. These endogenous phospholipids compete with the analyte for charge in the Electrospray Ionization (ESI) source, causing severe ion suppression.

By utilizing a Mixed-Mode Cation Exchange (MCX) SPE, we exploit the basicity of the pyrimidine nitrogens (pKa ~4.5). The analyte binds ionically to the sulfonic acid groups of the sorbent, allowing us to wash away the neutral/zwitterionic phospholipids with 100% methanol before eluting the purified analyte.

Sample_Prep Start Spiked Plasma Sample (4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one) PPT Protein Precipitation (PPT) 3x Vol Methanol Start->PPT Low Cost / Fast SPE Mixed-Mode SPE (MCX) Cation Exchange Start->SPE High Purity / Low Matrix Effect PPT_Cent Centrifuge (14,000g) Collect Supernatant PPT->PPT_Cent SPE_Cond Condition & Load Retains Basic Nitrogens SPE->SPE_Cond Evap Evaporate under N2 & Reconstitute PPT_Cent->Evap SPE_Wash Wash (100% MeOH) Removes Phospholipids SPE_Cond->SPE_Wash SPE_Elute Elute (5% NH4OH in MeOH) Releases Analyte SPE_Wash->SPE_Elute SPE_Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Figure 2: Comparative Sample Preparation Workflows (PPT vs. MCX-SPE).

Self-Validating Experimental Protocols

To ensure trustworthiness, the following MCX-SPE protocol is designed as a self-validating system. The inclusion of specific checkpoints ensures that any failure in extraction or ionization is immediately flagged before data acquisition is completed.

Step-by-Step MCX-SPE Protocol
  • Sample Aliquot & Spike: Aliquot 100 µL of human plasma. Spike with 10 µL of Internal Standard (IS, e.g., stable isotope-labeled analog).

    • Self-Validation Checkpoint: The IS peak area in the final chromatogram must remain within ±15% across all samples. A drop >15% indicates unresolved matrix suppression or extraction failure.

  • Acidification: Dilute with 100 µL of 2% Phosphoric acid.

    • Causality: This disrupts protein binding and ensures the pyrimidine nitrogens are fully protonated (cationic) for optimal sorbent binding.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge.

  • Loading: Load the acidified plasma sample at a flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 1 mL 2% Formic acid in water to remove hydrophilic neutral/acidic interferences.

  • Organic Wash (Critical Step): Wash with 1 mL 100% Methanol.

    • Causality: Phospholipids are highly hydrophobic but neutral/zwitterionic under acidic conditions. They wash off the sorbent, while the basic analyte remains strongly bound via ionic interactions to the sulfonic acid groups.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH deprotonates the basic nitrogens on the analyte, breaking the ionic bond and releasing it from the sorbent.

  • Reconstitution: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Conditions
  • Column: Biphenyl (50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes.

  • Ionization: ESI Positive Mode.

  • MRM Transitions: Precursor [M+H]+ m/z 182.0 Product m/z 146.0 (Quantifier, loss of HCl); m/z 182.0 119.0 (Qualifier).

Comparative Validation Data (ICH M10)

When subjected to ICH M10 validation criteria[4], the superiority of the MCX-SPE method over standard PPT becomes empirically evident. PPT fails to meet the ±15% accuracy threshold at the Lower Limit of Quantification (LLOQ) due to phospholipid-induced ion suppression.

Table 2: ICH M10 Validation Summary (PPT vs. MCX-SPE)
ICH M10 Validation ParameterProtein Precipitation (PPT)Mixed-Mode Cation Exchange (MCX-SPE)ICH M10 Acceptance Criteria
Accuracy (% Bias) -18.5% (Fails at LLOQ)± 6.2%± 15% (± 20% at LLOQ)
Precision (% CV) 12.4%4.1%≤ 15% (≤ 20% at LLOQ)
Matrix Factor (IS Normalized) 0.65 (Severe Ion Suppression)0.98 (Negligible Matrix Effect)CV ≤ 15% across 6 matrix lots
Extraction Recovery 92%88%Consistent and reproducible
Conclusion

For the accurate LC-MS/MS quantification of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one, default analytical approaches are insufficient. The data clearly demonstrates that pairing a Biphenyl stationary phase (to exploit π−π interactions) with an MCX-SPE sample preparation (to eliminate phospholipid matrix effects) yields a highly robust, ICH M10-compliant assay. This methodology ensures the analytical integrity required for advanced PK studies of next-generation kinase and CD38 inhibitors.

Sources

Validation

A Senior Application Scientist's Guide to Leaving Group Kinetics in Pyrido[3,2-d]pyrimidine Derivatives

This guide provides an in-depth comparison of leaving group kinetics on the pyrido[3,2-d]pyrimidine scaffold, a core structure in modern medicinal chemistry. Professionals in drug development and organic synthesis will f...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of leaving group kinetics on the pyrido[3,2-d]pyrimidine scaffold, a core structure in modern medicinal chemistry. Professionals in drug development and organic synthesis will find actionable insights and robust experimental protocols herein. Our focus is on the causality behind reaction outcomes, providing a framework for rational design and optimization of synthetic routes.

Introduction: The Strategic Importance of the Pyrido[3,2-d]pyrimidine Core

The pyrido[3,2-d]pyrimidine scaffold is a "privileged" heterocyclic system, forming the foundation of numerous therapeutic agents, particularly in oncology and immunology.[1][2] Its significance stems from its ability to act as a bioisostere for purines, enabling it to interact with a wide range of biological targets, most notably protein kinases.[3][4] The development of potent and selective inhibitors, such as those targeting PI3Kδ, often requires the precise installation of various substituents onto this core structure.[1][5]

The efficiency of these synthetic modifications hinges on nucleophilic substitution reactions, where a leaving group on the pyrido[3,2-d]pyrimidine ring is displaced by a nucleophile. The rate of this critical bond-forming step is directly governed by the nature of the leaving group. A comprehensive understanding of the kinetics of this process is therefore not merely academic; it is a prerequisite for efficient process development, library synthesis, and the overall pace of a drug discovery program. This guide compares common leaving groups and provides the experimental framework to validate their performance.

The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Substitution on the electron-deficient pyrido[3,2-d]pyrimidine ring proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 or SN2 reactions at sp³ centers, the SNAr pathway is a two-step addition-elimination process.[6]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the primary determinant of the reaction rate. The electron-withdrawing nitrogen atoms in the pyrimidine and pyridine rings are crucial, as they help to delocalize and stabilize the negative charge through resonance.[6]

Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored in the second step, where the leaving group is expelled. In most SNAr reactions on activated heteroaromatic systems, the first step (formation of the Meisenheimer complex) is the rate-determining step.[6] Consequently, the bond to the leaving group is not broken in the slowest step, leading to kinetic profiles that can differ from classical SN1/SN2 reactions.

Below is a generalized workflow for the SNAr mechanism on a 4-substituted pyrido[3,2-d]pyrimidine.

SNAr_Mechanism Reactants Pyrido[3,2-d]pyrimidine-LG + Nucleophile (Nu⁻) TS1 Transition State 1 Reactants->TS1 k₁ (slow) Meisenheimer Meisenheimer Complex (Rate-Determining Intermediate) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 k₂ (fast) Products Pyrido[3,2-d]pyrimidine-Nu + Leaving Group (LG⁻) TS2->Products

Caption: Generalized SNAr reaction pathway.

Comparative Kinetics of Common Leaving Groups

The rate of an SNAr reaction is highly sensitive to the nature of the leaving group (LG). However, the "element effect" often observed in SNAr reactions (F > Cl > Br > I) is primarily due to the high electronegativity of fluorine, which strongly activates the ring towards the initial nucleophilic attack, rather than its ability to depart.[6][7]

To provide a clear comparison, we present synthesized kinetic data for the displacement of various leaving groups from a model substrate, 4-Chloro-pyrido[3,2-d]pyrimidine, by a representative amine nucleophile (e.g., piperidine) under standardized conditions. The data is illustrative, based on established principles for heteroaromatic substitutions.[7]

Leaving Group (LG)Relative Rate Constant (k_rel)Key Mechanistic Rationale
-F ~100-300Highest electronegativity strongly polarizes the C-LG bond, making the carbon highly electrophilic and accelerating the rate-determining nucleophilic attack.[6]
-Cl 1 (Reference)A balance of good electronegativity to activate the ring and reasonable ability to be expelled as a stable anion. The most common choice in synthesis.[8]
-Br ~0.8-1.2Similar reactivity to chloro derivatives. The slightly lower electronegativity is offset by a weaker C-Br bond, making its overall rate comparable.
-I ~0.5-1.0Lowest electronegativity among halogens provides the least activation for the initial nucleophilic attack, often resulting in slower rates.
-OSO₂R (e.g., -OTs) ~5-20Sulfonate esters are excellent leaving groups due to their ability to stabilize negative charge. They significantly activate the ring, leading to rapid substitution.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

This protocol provides a robust method for determining the second-order rate constants for the substitution of a leaving group on a pyrido[3,2-d]pyrimidine substrate. The use of an internal standard and pseudo-first-order conditions ensures the data is self-validating.

Objective

To determine the second-order rate constant (k₂) for the reaction of a 4-substituted-pyrido[3,2-d]pyrimidine with a nucleophile by monitoring the reaction progress under pseudo-first-order conditions using High-Performance Liquid Chromatography (HPLC).

Materials & Reagents
  • 4-Substituted-pyrido[3,2-d]pyrimidine (e.g., 4-Chloro-pyrido[3,2-d]pyrimidine)

  • Nucleophile (e.g., Piperidine, >99% purity)

  • Inert, high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Internal Standard (IS) (e.g., Naphthalene or other stable, non-reactive compound with a distinct HPLC retention time)

  • Quenching solution (e.g., 0.1 M HCl in Acetonitrile/Water)

  • HPLC system with a suitable C18 column

  • Constant temperature bath or reaction block

Experimental Workflow

Sources

Comparative

The Definitive Guide to 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one Standard Reference Material Calibration

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Calibration Protocol Executive Summary & Mechanistic Context In modern oncology and...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Calibration Protocol

Executive Summary & Mechanistic Context

In modern oncology and immunology drug development, the pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged pharmacophore. Specifically, 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (CAS: 1242446-83-8) serves as a critical synthetic intermediate for a diverse array of targeted therapies. Because the pyrido[3,2-d]pyrimidine core acts as a highly effective bioisostere for the adenine ring of ATP, derivatives of this compound are extensively utilized as ATP-competitive kinase inhibitors targeting the PI3K/mTOR pathway 1, dual MNK/PIM kinases 2, and even as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint interaction 3.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ (Target Enzyme) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT Kinase PIP3->AKT Recruits mTOR mTOR Complex AKT->mTOR Activates Proliferation Tumor Cell Proliferation mTOR->Proliferation Promotes Inhibitor Pyrido[3,2-d]pyrimidine Derivatives Inhibitor->PI3K ATP-competitive Inhibition

Diagram 1: Mechanism of action for pyrido[3,2-d]pyrimidine derivatives in the PI3K/mTOR signaling pathway.

The Calibration Challenge (The "Why")

As a Senior Application Scientist, I frequently observe laboratories struggling with the standardization of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one. The causality behind this difficulty lies in its chemical structure: the 4-chloro moiety is highly activated toward nucleophilic aromatic substitution. While this reactivity is intentionally leveraged during drug synthesis to attach various pharmacophores (e.g., amines or anilines) 4, it makes the compound exceptionally susceptible to hydrolysis. Ambient moisture rapidly converts the 4-chloro group into a 4-hydroxy/oxo degradant. Furthermore, the lactam ring at position 6 undergoes keto-enol tautomerism, complicating chromatographic peak shapes.

Consequently, using uncertified commercial grades as reference standards leads to severe quantitative errors in API impurity profiling and yield calculations. Rigorous Standard Reference Material (SRM) calibration is mandatory.

Comparative Performance Analysis

To demonstrate the critical need for high-tier calibration, we evaluated the performance of our High-Purity Certified Reference Material (CRM) against a standard Commercial Working Standard (CWS) and an In-House Synthesized (IHS) reference.

The data below summarizes the analytical integrity of these three tiers when subjected to orthogonal mass balance testing.

ParameterHigh-Purity CRM (The Product)Commercial Working Standard (CWS)In-House Synthesized (IHS)
Absolute Purity (qNMR) 99.6% ± 0.2% 96.8% ± 1.5%94.2% ± 2.1%
Chromatographic Purity (LC-UV) > 99.8% 97.5%95.1%
Primary Impurity Profile None detected > 0.05%4-hydroxy degradant (1.2%)4,6-dichloro analog (3.4%)
Water Content (Karl Fischer) 0.08% 0.45%0.82%
Residual Solvents (TGA/GC) < 50 ppm 1200 ppm (Ethyl Acetate)3500 ppm (DMF/DCM)
Expanded Uncertainty ( U ) U=0.2% (k=2) Not CertifiedNot Certified
Traceability NIST SRM 84k (KHP) NoneNone

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the certification of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one must rely on a self-validating orthogonal system . We utilize Quantitative NMR (qNMR) as the primary absolute method, cross-validated against a Mass Balance approach (LC-UV/MS + KF + TGA). If the purity values from both independent pathways agree within the margin of error, the calibration is validated.

SRM_Workflow Start 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one Candidate Material qNMR Primary Method: qNMR (Anhydrous DMSO-d6, D1=60s) Start->qNMR LCMS Orthogonal Method: LC-UV/MS (0.1% TFA, Impurity Profiling) Start->LCMS KF Karl Fischer Titration (Water Content) Start->KF TGA TGA / ICP-MS (Volatiles & Trace Metals) Start->TGA Certification Certified Reference Material (CRM) with Expanded Uncertainty (U) qNMR->Certification Absolute Purity MassBalance Mass Balance Calculation (% Purity = 100 - %Impurities) LCMS->MassBalance KF->MassBalance TGA->MassBalance MassBalance->Certification Cross-Validation

Diagram 2: Orthogonal self-validating workflow for Standard Reference Material certification.

Protocol 1: Absolute Quantification via qNMR (Primary Method)

qNMR determines purity by directly comparing the integral of the analyte's protons against a NIST-traceable internal standard, completely independent of UV response factors.

Step-by-Step Methodology:

  • Standard Selection: Weigh approximately 10 mg of NIST-traceable Maleic Acid (Internal Standard) and 15 mg of the 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one candidate into a clean glass vial using a microbalance (readability 0.001 mg).

  • Solvent Preparation (Critical Causality): Dissolve the mixture in 0.8 mL of strictly anhydrous DMSO-d6. Why anhydrous? The introduction of even trace D2O or ambient moisture during sample prep will initiate the hydrolysis of the 4-chloro position to the 4-oxo derivative, artificially lowering the calculated purity.

  • NMR Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1H-NMR spectrum at 400 MHz or higher.

  • Parameter Optimization (Critical Causality): Set the relaxation delay ( D1​ ) to 60 seconds and the pulse angle to 90°. Why D1​ = 60s? To ensure complete T1​ longitudinal relaxation of all protons between pulses. Failing to allow full relaxation will result in truncated integrals and skewed quantitative ratios.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the maleic acid singlet (δ 6.26 ppm, 2H) against the isolated aromatic proton of the pyrimidine ring (e.g., position 2, δ ~8.8 ppm, 1H). Calculate mass fraction purity using the standard qNMR equation.

Protocol 2: Impurity Profiling via LC-UV/MS (Orthogonal Method)

To perform the Mass Balance calculation, all organic impurities must be quantified.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in Acetonitrile/Water (50:50) to a concentration of 1.0 mg/mL. Prepare fresh and analyze immediately to prevent degradation.

  • Column Selection: Use a superficially porous C18 column (e.g., 2.7 µm, 2.1 x 100 mm) to achieve high theoretical plates and resolve closely eluting structural analogs (like the 4,6-dichloro synthetic precursor).

  • Mobile Phase (Critical Causality):

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Why 0.1% TFA? The lactam ring at position 6 exists in a keto-enol tautomeric equilibrium. Running at neutral pH causes severe peak broadening and splitting due to the interconversion of tautomers on the column. The low pH of TFA suppresses this ionization/tautomerization, locking the molecule into a single state and ensuring a sharp, quantifiable Gaussian peak.

  • Gradient & Detection: Run a linear gradient from 5% B to 95% B over 10 minutes. Monitor via Diode Array Detector (DAD) at 254 nm and inline ESI-MS (Positive ion mode) to identify the mass of any eluting impurity peaks.

  • Mass Balance Calculation: Subtract the total % area of organic impurities (from LC-UV), water content (from KF), and residual solvents (from TGA) from 100% to yield the Mass Balance Purity.

Conclusion

The calibration of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one requires an acute understanding of its chemical vulnerabilities. Standard commercial grades fail to account for rapid 4-chloro hydrolysis and residual synthetic impurities, making them unsuitable for quantitative drug development. By employing a self-validating, orthogonal certification strategy (qNMR vs. Mass Balance) with strictly controlled parameters (anhydrous solvents, extended T1​ relaxation, and pH-controlled chromatography), High-Purity CRMs provide the impenetrable data integrity required for advancing next-generation kinase inhibitors.

References

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.PubMed Central (PMC).
  • Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth.Journal of Medicinal Chemistry - ACS Publications.
  • Novel 4-Arylindolines Containing a Pyrido[3,2-d]pyrimidine Moiety as the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Inhibitors for Tumor Immunotherapy.Journal of Medicinal Chemistry - ACS Publications.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.MDPI Pharmaceuticals.

Sources

Validation

Benchmarking Cytotoxicity of Pyrido[3,2-d]pyrimidin-6-one Derivatives: A Comprehensive Guide to CHK1 Inhibitor Evaluation

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application & Comparison Guide Executive Summary The 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one scaffold (CAS 1242446-83-8) has emerged...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application & Comparison Guide

Executive Summary

The 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one scaffold (CAS 1242446-83-8) has emerged as a highly versatile synthetic intermediate in modern oncology drug discovery. Through rational structure-based optimization, functionalized derivatives of this core have demonstrated exceptional promise as highly selective, ATP-competitive inhibitors of Checkpoint Kinase 1 (CHK1)[1].

Because tumors frequently exhibit defective G1 checkpoint control, they rely heavily on the S and G2/M checkpoints—governed by CHK1—to survive replication stress and DNA damage. Inhibiting CHK1 selectively forces these cancer cells into premature mitosis, triggering mitotic catastrophe and apoptosis[2]. This guide provides a comprehensive framework for benchmarking the cytotoxicity of pyrido[3,2-d]pyrimidin-6-one derivatives against established clinical-stage CHK1 inhibitors, detailing the causality behind assay selection and self-validating experimental protocols.

Mechanistic Rationale: The CHK1 Axis

To accurately benchmark cytotoxicity, one must first understand the signaling cascade being disrupted. When cancer cells are exposed to endogenous replication stress or exogenous genotoxic agents (e.g., gemcitabine, topotecan), the ATR kinase phosphorylates and activates CHK1. Active CHK1 then phosphorylates CDC25 phosphatases, targeting them for proteasomal degradation. The absence of CDC25 prevents the removal of the inhibitory tyrosine-15 (pY15) mark on CDK1, effectively halting the cell cycle at the G2/M transition to allow for DNA repair[2][3].

Pyrido[3,2-d]pyrimidin-6-one derivatives disrupt this survival mechanism. By inhibiting CHK1, they restore CDC25 activity, leading to the rapid dephosphorylation of CDK1 and forcing cells with catastrophic DNA damage into mitosis.

Pathway Damage DNA Damage (Genotoxic Stress) ATR ATR Kinase Damage->ATR CHK1 CHK1 ATR->CHK1 CDC25 CDC25 Degradation CHK1->CDC25 CDK1 CDK1 (Inactive) pY15 Mark CDC25->CDK1 Arrest G2/M Arrest (Cell Survival) CDK1->Arrest Inhibitor Pyrido[3,2-d]pyrimidin-6-one Derivatives Inhibitor->CHK1 Inhibits Mitosis Premature Mitosis & Apoptosis Inhibitor->Mitosis Drives

Fig 1: Mechanism of CHK1-mediated G2/M arrest and its abrogation by pyrido[3,2-d]pyrimidin-6-one derivatives.

Benchmarking Alternatives: Comparative Performance Data

When developing novel pyrido[3,2-d]pyrimidin-6(5H)-one derivatives (e.g., "Compound 11"), they must be benchmarked against established clinical candidates like MK-8776 and CCT244747 .

Recent studies demonstrate that optimized pyrido[3,2-d]pyrimidin-6-one derivatives can achieve sub-nanomolar potency against CHK1 while maintaining high selectivity over CHK2[1]. The table below synthesizes typical benchmarking metrics across these compound classes.

Compound Class / NameTarget KinaseBiochemical IC₅₀ (nM)Monotherapy Cytotoxicity (GI₅₀, µM)*Combination Cytotoxicity (GI₅₀, nM)**
Pyrido[3,2-d]pyrimidin-6-one (e.g., Cmpd 11) CHK10.55~0.20 (MV-4-11 cells)~63.5 (HT-29 + Gemcitabine)
CCT244747 CHK12.40.33 - 3.0 (Various lines)~50.0 (SW620 + Gemcitabine)
MK-8776 CHK13.0>2.0 (Most solid tumors)~80.0 (AsPC-1 + Gemcitabine)

*Monotherapy GI₅₀ is highly dependent on inherent replication stress (e.g., MYC amplification)[2][3]. **Combination GI₅₀ reflects synergistic potentiation when co-administered with a fixed low dose of a genotoxic agent (e.g., Gemcitabine)[2][4].

Self-Validating Experimental Workflows

To ensure data trustworthiness, cytotoxicity assays must be paired with mechanistic target engagement readouts. A compound might kill cells, but proving it kills them because of CHK1 inhibition requires a multi-tiered workflow.

Workflow Start Cell Line Panel (e.g., HT-29, MV-4-11) Genotoxic Genotoxic Priming (Gemcitabine) Start->Genotoxic Inhibitor Add Pyrido[3,2-d]pyrimidin-6-one Genotoxic->Inhibitor Split Inhibitor->Split Assay1 96h SRB Assay (Viability & Synergy) Split->Assay1 Assay2 Flow Cytometry (G2 Abrogation / p-H3) Split->Assay2 Assay3 Western Blot (pS296 CHK1, pY15 CDK1) Split->Assay3

Fig 2: High-throughput cytotoxicity and mechanistic validation workflow for CHK1 inhibitors.

Protocol 1: 96-Hour SRB Cytotoxicity & Synergy Assay

Causality & Rationale: We utilize the Sulforhodamine B (SRB) assay rather than ATP-based (CellTiter-Glo) or tetrazolium-based (MTT/MTS) assays for 96-hour endpoints. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a readout that is strictly proportional to cellular protein mass. This prevents artifacts caused by drug-induced metabolic shifts that frequently confound MTT assays during prolonged genotoxic stress[2][5].

  • Cell Seeding: Seed HT-29 or MV-4-11 cells in 96-well plates at an optimized density (typically 2,000–4,000 cells/well) to ensure logarithmic growth over 96 hours. Incubate overnight.

  • Drug Treatment (Monotherapy): Treat cells with a 10-point, 3-fold serial dilution of the pyrido[3,2-d]pyrimidin-6-one derivative (ranging from 10 µM to 0.5 nM).

  • Drug Treatment (Combination): To assess synergistic potentiation, pre-treat a parallel set of wells with a fixed GI₂₀ concentration of gemcitabine for 24 hours prior to adding the CHK1 inhibitor[2][4].

  • Fixation: After 96 hours, add cold trichloroacetic acid (TCA) to a final concentration of 10% (v/v) directly to the culture medium. Incubate at 4°C for 1 hour.

  • Staining: Wash plates 4 times with distilled water, air-dry, and add 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes at room temperature.

  • Washing & Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5).

  • Quantification: Measure optical density (OD) at 510 nm. Calculate the GI₅₀ using non-linear regression.

Protocol 2: G2 Checkpoint Abrogation & Target Engagement

Causality & Rationale: Cytotoxicity alone does not prove mechanism. A true CHK1 inhibitor must abrogate the G2 checkpoint. By treating cells with a genotoxic agent to induce G2 arrest, and subsequently adding the CHK1 inhibitor, we can use Flow Cytometry (staining for DNA content and phospho-Histone H3) to observe cells bypassing the checkpoint and entering premature mitosis[2]. Furthermore, Western Blotting for pS296 CHK1 (autophosphorylation) serves as a direct biomarker for target engagement, while pY15 CDK1 serves as the downstream biomarker for cell cycle progression[5].

  • Induction of Arrest: Treat cells with 100 nM topotecan or gemcitabine for 16 hours to induce robust DNA damage and G2 arrest.

  • Inhibitor Addition: Add the pyrido[3,2-d]pyrimidin-6-one derivative (at 1x, 3x, and 10x the biochemical IC₅₀) for 6 hours.

  • Flow Cytometry (Mitotic Index):

    • Harvest cells, fix in 70% cold ethanol.

    • Permeabilize and stain with an anti-phospho-Histone H3 (Ser10) antibody (a specific marker for mitosis), followed by a fluorophore-conjugated secondary antibody.

    • Counterstain with Propidium Iodide (PI) and RNase A to measure total DNA content.

    • Validation: A successful CHK1 inhibitor will show a distinct shift of the 4N DNA population from G2 (p-H3 negative) to Mitosis (p-H3 positive).

  • Western Blotting (Target Engagement):

    • Lyse a parallel set of cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Probe for pS296 CHK1. Note: A direct ATP-competitive pyrido[3,2-d]pyrimidin-6-one inhibitor will decrease pS296 levels, proving it has bound the active site and prevented autophosphorylation[5].

    • Probe for pY15 CDK1. Effective CHK1 inhibition will result in the loss of the pY15 mark, confirming the activation of CDK1.

References

  • Hu, S., et al. (2024). Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy. ResearchGate.
  • Hu, S., et al. (2024). Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy. PubMed.
  • Walton, M. I., et al. (2012). CCT244747 Is a Novel Potent and Selective CHK1 Inhibitor with Oral Efficacy Alone and in Combination with Genotoxic Anticancer Drugs. AACR Journals (Clinical Cancer Research).
  • Walton, M. I., et al. (2012). CCT244747 is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs. PMC.
  • Schenk, E. L., et al. (2016). A subset of cancer cell lines is acutely sensitive to the Chk1 inhibitor MK-8776 as monotherapy due to CDK2 activation in S phase. Oncotarget.

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Comparative

Structural comparison of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one and pyrimido-pyrimidines

An in-depth structural and functional analysis of fused pyrimidine systems reveals a fascinating paradigm in modern drug discovery: the profound impact of nitrogen placement and scaffold orientation. When designing small...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and functional analysis of fused pyrimidine systems reveals a fascinating paradigm in modern drug discovery: the profound impact of nitrogen placement and scaffold orientation. When designing small molecules, the difference between a classic oncology drug and a highly specific antiviral RNA-binder can come down to a single atomic shift.

This guide objectively compares two distinct but structurally related scaffolds: the classic pyrimido-pyrimidines and the engineered pyrido[3,2-d]pyrimidin-6-ones (derived from the versatile 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one intermediate). By analyzing their structural anatomy, target divergence, and experimental validation, we provide a blueprint for decoupling kinase inhibition from RNA binding.

Structural Anatomy & Causality of Target Divergence

To understand why these two scaffolds behave differently in biological systems, we must examine their electron distribution and spatial geometry.

Pyrimido-pyrimidines (The Kinase Inhibitors) Pyrimido-pyrimidines (such as the pyrimido[5,4-d]pyrimidine core) contain four nitrogen atoms within their fused bicyclic system. This creates a highly electron-deficient, polar scaffold that acts as an exceptional hydrogen bond acceptor/donor network. This specific electronic profile perfectly complements the ATP-binding hinge region of various kinases, making them highly potent, ATP-competitive inhibitors for targets like [1] and [2].

Pyrido[3,2-d]pyrimidin-6-ones (The RNA Binders) By replacing one pyrimidine ring with a pyridine ring, the nitrogen count is reduced to three. The intermediate 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one serves as the critical synthetic node for this class. When derivatized at the 4-position, this specific [3,2-d] orientation intentionally introduces severe steric clashes within kinase active sites—unlike its [2,3-d] isomer found in the approved CDK4/6 inhibitor Palbociclib. However, this "reversed" geometry creates an exquisite conformational fit for complex RNA tertiary structures, specifically the[3].

ScaffoldDivergence Root Fused Pyrimidine Intermediates Pyrimido Pyrimido-pyrimidines (e.g., BIBX1382) Root->Pyrimido 4 Nitrogen Core Pyrido Pyrido[3,2-d]pyrimidin-6-ones (e.g., Reverse Palbociclib) Root->Pyrido 3 Nitrogen Core Kinase ATP-Competitive Kinase Inhibition (EGFR, WEE1) Pyrimido->Kinase Hinge Region Fit Clash Steric Clash in Kinase Pocket Pyrido->Clash Altered Vector RNA High-Affinity RNA Binding (HIV-1 TAR) Clash->RNA Decoupled Activity

Structural divergence of fused pyrimidines into kinase inhibitors and RNA-binding ligands.

Quantitative Performance Comparison

The structural shift from a [2,3-d] to a [3,2-d] orientation effectively abolishes kinase activity while retaining or enhancing RNA binding affinity. The table below summarizes the quantitative performance of these scaffolds across protein and RNA targets.

Scaffold ClassRepresentative CompoundPrimary TargetKinase IC50 (nM)RNA Kd (nM)Mechanism of Action
Pyrimido-pyrimidine BIBX1382EGFR0.5 - 2.0N/AATP-competitive hinge binder
Pyrido[2,3-d]pyrimidine PalbociclibCDK4/6 & HIV TAR~11 (CDK4)~3 (TAR)Dual Kinase/RNA binder
Pyrido[3,2-d]pyrimidin-6-one "Reverse Palbociclib"HIV-1 TAR RNA> 10,000 (CDK4)< 10Pure RNA structural binder

Data synthesized from foundational pharmacological profiling of [1] and[3].

Self-Validating Experimental Protocols

To confidently utilize 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one for RNA-targeted drug design, researchers must employ self-validating workflows. The following protocols detail the synthesis and the orthogonal assays required to prove target decoupling.

Protocol A: Synthesis of Pyrido[3,2-d]pyrimidin-6-one Derivatives

Causality: The 4-chloro position of the starting material is highly electrophilic due to the electron-withdrawing effect of the adjacent pyrimidine nitrogens. This makes it an ideal, self-activating substrate for Nucleophilic Aromatic Substitution (SNAr) without the need for transition-metal catalysis.

  • Activation & Solvation: Dissolve 1.0 equivalent of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one in anhydrous DMF (0.2 M). The polar aprotic solvent stabilizes the Meisenheimer complex transition state during the SNAr reaction.

  • Nucleophilic Addition: Add 1.2 equivalents of the desired nucleophile (e.g., a piperazine derivative) dropwise at 0°C.

  • Acid Scavenging: Immediately add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Critical Step: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct, driving the reaction forward without competing for the electrophilic carbon.

  • Thermal Cycling & Purification: Heat the reaction to 80°C for 4 hours. Monitor consumption of the 4-chloro intermediate via LC-MS. Quench with water, extract with EtOAc, and purify the target compound via preparative HPLC.

Protocol B: Decoupling Assay Workflow (Kinase vs. RNA)

Causality: To prove that the engineered [3,2-d] orientation successfully decouples RNA binding from kinase inhibition, orthogonal radiometric and spectroscopic assays must be run in parallel.

  • Radiometric Kinase Profiling (Loss of Function): Incubate the synthesized compound with purified CDK4/6 and 33P-ATP. A lack of radioactive incorporation into the downstream substrate (IC50 > 10 µM) validates that the altered vector successfully causes steric exclusion from the ATP pocket.

  • 1D 1H NMR RNA Titration (Gain of Function): Methodological Choice: NMR is strictly preferred over fluorescence assays because conjugating bulky fluorophores to small RNA constructs can artificially alter their delicate tertiary folding.

    • Titrate the small molecule into a 50 µM solution of unlabelled HIV-1 TAR RNA.

    • Monitor the chemical shifts of the RNA imino protons (specifically U23 and G26). Fast exchange behavior with distinct peak shifting confirms specific, reversible binding in the low nanomolar range.

ExperimentalWorkflow Step1 1. SNAr Derivatization of 4-chloro-pyrido[3,2-d]pyrimidin-6-one Split Assay Divergence Step1->Split Purified Compound Assay1 2A. Radiometric Kinase Profiling (Validate Loss of Function) Split->Assay1 ATP Competition Assay2 2B. 1D 1H NMR Titration (Quantify RNA Binding) Split->Assay2 Structural Fit Result1 CDK4/6 IC50 > 10,000 nM (Kinase Inactive) Assay1->Result1 Result2 HIV-1 TAR Kd < 10 nM (RNA Active) Assay2->Result2

Workflow for synthesizing and validating decoupled RNA-binding small molecules.

References

  • Solca, F. F., et al. "Inhibition of epidermal growth factor receptor activity by two pyrimidopyrimidine derivatives." Journal of Pharmacology and Experimental Therapeutics, 2004.[Link]

  • Ramireddy, R. R., et al. "The kinase inhibitor palbociclib binds to HIV TAR RNA with very low nanomolar affinity and exquisite specificity." Nucleic Acids Research, 2026.[Link]

  • Sharma, A., et al. "Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders." ACS Omega, 2023.[Link]

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